molecular formula C12H24O5 B2674239 3,6,9,12,15-Pentaoxaheptadec-1-ene CAS No. 60558-75-0

3,6,9,12,15-Pentaoxaheptadec-1-ene

Cat. No.: B2674239
CAS No.: 60558-75-0
M. Wt: 248.319
InChI Key: NOXDFJPKXNNWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15-Pentaoxaheptadec-1-ene ( 60558-75-0) is a chemical compound of significant interest in scientific research and development, particularly for its role as a building block in organic and medicinal chemistry. This compound features a polyethylene glycol (PEG) chain, characterized by a series of ether linkages, terminated with a reactive terminal alkene group . The structure of the compound is defined by the molecular formula C12H24O5 and a molecular weight of 248.32 g/mol . The primary research value of 3,6,9,12,15-Pentaoxaheptadec-1-ene lies in its dual chemical nature. The PEG backbone confers hydrophilic properties and improved solubility, which is often exploited to modify the physicochemical characteristics of other molecules. Meanwhile, the terminal alkene serves as a versatile handle for further chemical modification through various reactions, such as click chemistry or other coupling methodologies. This makes the compound exceptionally useful as a linker or spacer in the synthesis of more complex molecules, including probes for chemical biology and materials science . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[2-(2-ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3H,1,4-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXDFJPKXNNWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOCCOC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Electronic Divide: A Technical Guide to PEG Vinyl vs. Allyl Ether Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between PEG vinyl ether and PEG allyl ether monomers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the architecture of functionalized polyethylene glycols (PEGs), the choice between Vinyl Ether (VE) and Allyl Ether (AE) termini is rarely a matter of interchangeability. It is a decision dictated by the fundamental electronic effects of the oxygen atom on the adjacent


-system.

This guide dissects the mechanistic divergence between these two monomers.[1][2] While PEG allyl ethers are the "workhorses" of robust, step-growth thiol-ene networks, PEG vinyl ethers are the "smart" monomers—highly reactive, acid-sensitive, and capable of living cationic polymerization. Understanding this dichotomy is critical for designing drug delivery systems that require precise degradation profiles versus stable tissue scaffolds.

Molecular Architecture & Electronic Effects

The core difference lies in the proximity of the ether oxygen to the alkene double bond.

  • PEG Vinyl Ether (PEG-O-CH=CH

    
    ):  The oxygen is directly attached to the alkene. Through resonance , the oxygen lone pair donates electron density into the 
    
    
    
    -system, making the double bond extremely electron-rich (
    
    
    effect). This renders the
    
    
    -carbon highly nucleophilic and susceptible to electrophilic attack (e.g., protons, carbocations).
  • PEG Allyl Ether (PEG-O-CH

    
    -CH=CH
    
    
    
    ):
    The oxygen is separated from the alkene by a methylene bridge. The resonance effect is blocked. The oxygen exerts a weak inductive withdrawal (
    
    
    effect), making the double bond slightly less electron-rich than a simple alkene. More importantly, the allylic hydrogens (on the methylene bridge) are labile.
Visualization: Electronic Resonance vs. Isolation

ElectronicEffects cluster_VE PEG Vinyl Ether (Resonance) cluster_AE PEG Allyl Ether (Inductive) VE_Struct PEG-O-CH=CH2 VE_Effect Electron Donation (+M) High Electron Density at β-Carbon VE_Struct->VE_Effect Lone Pair Overlap VE_Result High Cationic Reactivity Acid Labile VE_Effect->VE_Result AE_Struct PEG-O-CH2-CH=CH2 AE_Effect Methylene Bridge Insulation Labile Allylic Hydrogens AE_Struct->AE_Effect AE_Result Radical Retardation Stable Ether Linkage AE_Effect->AE_Result

Figure 1: Mechanistic consequences of oxygen placement relative to the alkene.

Polymerization Mechanisms & Reactivity Profiles[3]

A. Radical Polymerization: The Allylic Trap

Attempting free-radical homopolymerization of these monomers reveals their starkest difference.

  • PEG Allyl Ether: Polymerizes poorly. The propagating radical abstracts a hydrogen atom from the allylic methylene group of a monomer (Degradative Chain Transfer). This creates a resonance-stabilized allylic radical that is too stable to propagate further, effectively terminating the chain.

  • PEG Vinyl Ether: Does not homopolymerize via radicals due to the instability of the resulting radical adduct. However, it copolymerizes avidly with electron-deficient monomers (e.g., maleimides, fumarates) to form alternating copolymers.

B. Cationic Polymerization: The Vinyl Domain
  • PEG Vinyl Ether: The electron-rich double bond allows for Living Cationic Polymerization . Using Lewis acids (e.g., Et

    
    AlCl
    
    
    
    ), one can synthesize block copolymers with precise molecular weights.
  • PEG Allyl Ether: Inert to cationic initiation under standard conditions.

C. Thiol-Ene "Click" Chemistry

Both monomers participate in thiol-ene photopolymerization, but the kinetics differ fundamentally.

FeaturePEG Allyl Ether (The Standard)PEG Vinyl Ether (The Speedster)
Mechanism Step-Growth (Alternating)Mixed Mode (Step + Chain)
Rate Limiting Step Chain Transfer (H-abstraction)Propagation (Radical Addition)
Kinetics First Order (

)
Half Order (

)
Homopolymerization Negligible (Clean network)Possible (Heterogeneous network)
Visualization: Degradative Chain Transfer (Allyl)

DegradativeTransfer Start Propagating Radical (R•) Reaction H-Abstraction Start->Reaction Monomer Allyl Monomer (CH2=CH-CH2-O-PEG) Monomer->Reaction DeadChain Dead Polymer Chain (R-H) Reaction->DeadChain StableRadical Stabilized Allylic Radical (•CH2-CH=CH-O-PEG) Reaction->StableRadical NoProp Termination/Retardation (Too stable to re-initiate) StableRadical->NoProp Kinetic Dead End

Figure 2: The "Allylic Trap" that prevents high molecular weight homopolymerization of PEG allyl ethers.

Physicochemical Properties & Hydrolytic Stability[4]

This is the deciding factor for drug delivery applications.

The Acid-Labile Switch (Vinyl Ether)

The vinyl ether bond is an acetal equivalent . In the presence of water and acid (even mild endosomal pH ~5.0), the


-carbon is protonated, leading to the formation of a hemiacetal, which collapses into an aldehyde and an alcohol (PEG-OH).
  • Application: pH-responsive micelles that shed their PEG coating in tumor microenvironments.

The Stable Link (Allyl Ether)

The allyl ether bond behaves like a standard aliphatic ether. It is stable across a wide pH range (1–14) and requires harsh conditions (e.g., BBr


) to cleave.
  • Application: Long-term implants, hydrogels for tissue engineering where scaffold integrity is paramount.

Experimental Protocols

Protocol A: Thiol-Ene Hydrogel Formation (PEG Allyl Ether)

Target: Formation of a hydrolytically stable, step-growth network.

  • Reagents:

    • PEG-diallyl ether (Mn 2000 Da).

    • 4-arm PEG-thiol (Mn 2000 Da).

    • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (0.05% w/v).

  • Stoichiometry: Mix thiol and allyl groups at a strict 1:1 molar ratio . Unlike acrylates, oxygen inhibition is negligible.

  • Curing: Irradiate with UV (365 nm, 10 mW/cm²) for 5 minutes.

  • Validation: Perform oscillatory rheology. A flat storage modulus (

    
    ) independent of frequency confirms a perfect elastic network.
    
Protocol B: Acid-Degradation Kinetic Study (PEG Vinyl Ether)

Target: Quantifying the pH-sensitivity of a vinyl ether conjugate.

  • Setup: Dissolve PEG-vinyl ether conjugate (10 mg/mL) in deuterated buffer (D

    
    O) at pH 5.0 (acetate) and pH 7.4 (phosphate).
    
  • Monitoring: Transfer to an NMR tube immediately.

  • Acquisition: Acquire

    
    H-NMR spectra every 15 minutes at 37°C.
    
  • Analysis: Monitor the disappearance of the vinylic protons (peaks at ~6.5 ppm and ~4.0 ppm) and the appearance of the acetaldehyde peak (~9.8 ppm) or the corresponding aldehyde hydrate.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Comparative Data Summary

PropertyPEG Vinyl EtherPEG Allyl Ether
Electron Density High (Electron Rich)Moderate (Inductive Withdrawal)
Acid Stability Unstable (Hydrolyzes to aldehyde)Stable (Standard ether)
Radical Homopolymerization No (requires alternating copolymer)No (Degradative chain transfer)
Thiol-Ene Reactivity Very High (Mixed mode)High (Ideal step-growth)
Cationic Polymerization Excellent (Living)Inert
Primary Application pH-responsive release, MicellesStable Hydrogels, Surface Grafting

References

  • Cationic Polymerization Mechanism: Aoshima, S., & Kanaoka, S. (2009). Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization. Chemical Reviews. Link

  • Thiol-Ene Kinetics: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.[1][3][4] Angewandte Chemie International Edition. Link

  • Degradative Chain Transfer: Litt, M., & Eirich, F. R. (1960). Polymerization of Allyl Acetate.[5][6] Journal of Polymer Science. Link

  • Vinyl Ether Hydrolysis: Kemsley, J. (2011). Acid-Sensitive PEG-Vinyl Ether Liposomes. Chemical & Engineering News. Link (Referencing Bioconjugate Chem. 2011, 22, 4, 690–699).

  • Thiol-Ene Network Formation: Cramer, N. B., et al. (2003). Mechanism and Rate Limiting Steps in Thiol-Ene Photopolymerizations. Macromolecules.[4][7][8] Link

Sources

Solubility of 3,6,9,12,15-Pentaoxaheptadec-1-ene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Application Scientists[1][2]

Part 1: Molecular Identity & Physicochemical Profile[1][3][4]

Compound: 3,6,9,12,15-Pentaoxaheptadec-1-ene Common Synonyms: Tetraethylene glycol ethyl vinyl ether; TEG-EVE; Ethyl vinyl ether-PEG4.[1][2] CAS Registry Number: 60558-75-0 Molecular Formula:


Molecular Weight:  248.32  g/mol [1][2][3][4]
Structural Analysis for Solubility Prediction

To predict and manipulate the solubility of this molecule, one must deconstruct its amphiphilic architecture.[2] It is not a simple lipid nor a pure polymer; it is a heterobifunctional oligomer .[2]

  • The Core (Hydrophilic): The central tetraethylene glycol (TEG) chain contains five ether oxygen atoms.[2] These act as potent hydrogen bond acceptors, driving solubility in aqueous and polar organic media.[2]

  • The Termini (Lipophilic/Reactive):

    • Tail: An ethyl group (

      
      ) caps one end, reducing polarity compared to a hydroxyl-terminated PEG.[1][2]
      
    • Head: A vinyl ether group (

      
      ) caps the other.[1][2] This moiety is electronically electron-rich (nucleophilic) and highly sensitive to protonation.[1][2]
      

Thermodynamic Implications: The lack of hydrogen bond donors (no -OH groups) means this molecule cannot self-associate as strongly as TEG-diol.[1][2] Consequently, it exhibits lower viscosity and higher solubility in moderately non-polar solvents (like diethyl ether) compared to its diol precursors, while retaining water solubility due to the high oxygen-to-carbon ratio (5:12).[1][2]

Part 2: Solubility Landscape & Solvent Compatibility[1]

The following data synthesizes empirical solubility behaviors of PEG-vinyl ether derivatives.

1. Primary Solvation (High Solubility)

These solvents are recommended for stock solution preparation, reactions, and NMR analysis.[2]

Solvent ClassSpecific SolventsMechanism of SolvationApplication Notes
Chlorinated Dichloromethane (DCM), Chloroform (

)
Dipole-dipole interactions; excellent solvation of the PEG backbone.[1][2]CRITICAL: Must be acid-free (stabilized with amylene/ethanol) to prevent polymerization.[1][2]
Polar Aprotic THF, Ethyl Acetate, Acetone, DMF, DMSOStrong interaction with ether oxygens; breaks intermolecular forces.[2]Ideal for anionic or radical copolymerization reactions.[2]
Polar Protic Methanol, Ethanol, WaterHydrogen bonding with ether oxygens.[2]Soluble in water at RT.[2][5] May exhibit a Cloud Point (LCST) at elevated temperatures (>50°C).
Aromatic Toluene, Benzene

-interactions and van der Waals forces.[1][2]
Useful for azeotropic drying protocols.[2]
2. Non-Solvents (Precipitation & Purification)

These solvents are used to purify the compound by washing away lipophilic impurities or precipitating high-molecular-weight byproducts (if polymerized).[1][2]

  • Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane.[2]

    • Behavior: 3,6,9,12,15-Pentaoxaheptadec-1-ene is insoluble or immiscible.[1][2][6]

    • Use Case: Extraction.[2] If the product is dissolved in water/acetonitrile, washing with hexane removes non-polar organic impurities without losing the target molecule.[2]

3. The "Danger Zone" (Incompatible Solvents)[1]
  • Acidic Media: Any solvent containing trace acids (e.g., non-stabilized chloroform, acetic acid).[2]

    • Risk:[1][2]Hydrolysis. The vinyl ether bond is acid-labile, rapidly cleaving into tetraethylene glycol monoethyl ether and acetaldehyde.[1][2]

    • Risk:[1][2]Cationic Polymerization. Trace acid triggers uncontrolled polymerization, turning the liquid into a viscous gum.[2]

Part 3: Visualizing the Solubility Logic

The following diagram maps the solubility logic based on solvent polarity and functional group interactions.

SolubilityMap cluster_0 Mechanistic Insight Target 3,6,9,12,15-Pentaoxaheptadec-1-ene (TEG-EVE) Chlorinated Chlorinated (DCM, Chloroform) Target->Chlorinated High Solubility (Preferred for Synthesis) PolarAprotic Polar Aprotic (THF, Acetone) Target->PolarAprotic High Solubility Protic Polar Protic (Water, MeOH) Target->Protic Soluble (H-Bonding) Aliphatic Aliphatic (Hexane, Heptane) Target->Aliphatic Insoluble (Phase Separation) Acidic Acidic/Protogenic (AcOH, HCl-traces) Target->Acidic DEGRADATION RISK (Hydrolysis/Polymerization) Mechanisms Solubility driven by Ether Oxygen H-Bond Acceptance

Figure 1: Solubility compatibility map highlighting safe solvents (Green) and degradation risks (Red).

Part 4: Experimental Protocols
Protocol A: Safe Dissolution for NMR Analysis

Standard chloroform often contains HCl due to photodecomposition.[2] Using it directly will destroy the vinyl ether.[2]

  • Solvent Selection: Use

    
     treated with Silver Foil or stored over basic alumina, OR use 
    
    
    
    (naturally basic/neutral).[2]
  • Neutralization (Optional but Recommended): Add a micro-spatula tip of anhydrous Potassium Carbonate (

    
    ) to the NMR tube before adding the solvent.[2] This scavenges trace protons.[2]
    
  • Dissolution: Add 10-20 mg of 3,6,9,12,15-Pentaoxaheptadec-1-ene. Shake gently.

  • Verification: Check for the characteristic vinyl protons:

    • 
       6.5 ppm (dd, =CH-O)[1][2]
      
    • 
       4.0-4.2 ppm (dd, =CH2)[1][2]
      
    • Loss of these signals indicates hydrolysis.[1][2]

Protocol B: Purification via Extraction

Removing non-polar impurities from the synthesized product.[1][2]

  • Dissolve: Dissolve the crude oil in distilled Water or Acetonitrile (10 mL per gram).

  • Wash: Extract the aqueous layer with n-Hexane (

    
     mL).
    
    • Logic: The TEG-EVE remains in the polar phase (Water/ACN), while grease and alkane byproducts migrate to the Hexane.[2]

  • Recover: Extract the product from the aqueous phase into Dichloromethane (DCM) (

    
     mL).
    
  • Dry: Dry the DCM layer over anhydrous

    
     (Sodium Sulfate).[2] Do not use acidic drying agents. [1][2]
    
  • Concentrate: Rotary evaporate at

    
     to obtain the pure oil.
    
Part 5: Stability & Storage Workflow

The vinyl ether moiety is the "Achilles' heel" of this molecule.[2] The following workflow ensures long-term integrity.

StorageWorkflow cluster_storage Storage Conditions Receipt Receive Compound (Liquid Oil) Check Check pH / Acidity Receipt->Check Additive Add trace K2CO3 or TEA (Proton Scavenger) Check->Additive Prevent Acid Cat. Temp -20°C Freezer Usage Experimental Use Temp->Usage Thaw to RT Atmosphere Argon/Nitrogen Headspace Atmosphere->Temp Additive->Atmosphere

Figure 2: Critical path for storage to prevent spontaneous cationic polymerization.

References
  • PubChem. (n.d.).[2] 3,6,9,12,15-Pentaoxaheptadec-1-ene (Compound).[1][2][3][4] National Library of Medicine.[2] Retrieved February 21, 2026, from [Link][2]

  • Crivello, J. V. (2002).[2] The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. (Contextualizing vinyl ether acid sensitivity).

  • Hampton Research. (n.d.).[2] PEG Stability and Solubility Guide. Retrieved February 21, 2026, from [Link][2]

Sources

Technical Guide: Reactivity and Application of Pentaethylene Glycol (PEG5) Vinyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentaethylene glycol monovinyl ether (PEG5-VE) and its derivatives represent a specialized class of heterobifunctional linkers critical to high-precision drug delivery systems and "smart" material synthesis. Unlike polydisperse PEG reagents, PEG5 derivatives offer discrete molecular weights, enabling exact structural definition in bioconjugates.

The core utility of the vinyl ether (VE) group lies in its switchable reactivity : it is chemically orthogonal to amines and carboxylic acids under neutral conditions, yet it exhibits extreme sensitivity to Bronsted acids (hydrolysis) and Lewis acids (cationic polymerization). This guide provides a rigorous technical analysis of these reactivity modes, offering validated protocols for researchers requiring precise control over degradation kinetics and polymerization architecture.

Molecular Architecture & Electronic Properties

To master the reactivity of PEG5-VE, one must understand the electronic influence of the ether oxygen on the adjacent vinyl group.

Electronic Resonance Effects

The vinyl ether moiety (


) is electron-rich. The lone pair on the oxygen atom donates electron density into the 

-system of the double bond via resonance.
  • Consequence 1 (Basicity): The

    
    -carbon (terminal carbon) becomes significantly nucleophilic and basic. This is the site of protonation during acid hydrolysis.
    
  • Consequence 2 (Polymerization): The resulting carbocation is stabilized by the adjacent oxygen (oxocarbenium ion), allowing for rapid cationic propagation but making it susceptible to chain transfer if not stabilized by counterions.

The PEG5 Advantage

Using a discrete PEG5 spacer (


) versus a polymeric PEG (

) eliminates dispersive broadening in mass spectrometry. In drug development, this allows for the precise validation of metabolite identification (MetID) post-hydrolysis.

Acid-Catalyzed Hydrolysis (Controlled Degradation)

The most relevant application of PEG5-VE in drug delivery is the design of pH-responsive linkers . Vinyl ethers hydrolyze to release an alcohol (the payload or PEG chain) and acetaldehyde. This reaction is orders of magnitude faster than ester hydrolysis and occurs readily at endosomal pH (5.0–6.0).

Mechanistic Pathway

The reaction follows an


 mechanism (Acid-catalyzed Substitution, Electrophilic, Bimolecular). The rate-determining step is the proton transfer to the 

-carbon.[1][2]

HydrolysisMechanism Start PEG5-Vinyl Ether (Ground State) Protonation + H3O+ (Rate Limiting) Start->Protonation Carbocation Oxocarbenium Ion (Resonance Stabilized) Protonation->Carbocation Proton Transfer to β-C WaterAttack + H2O Carbocation->WaterAttack Hemiacetal Unstable Hemiacetal Intermediate WaterAttack->Hemiacetal Nucleophilic Attack Products PEG5-OH + Acetaldehyde Hemiacetal->Products Decomposition

Figure 1: Acid-catalyzed hydrolysis mechanism of vinyl ethers. The formation of the oxocarbenium ion is the critical energetic barrier.

Experimental Protocol: Hydrolysis Kinetics Assay

Objective: Determine the half-life (


) of a PEG5-VE linker at endosomal pH.

Reagents:

  • Deuterated Acetate Buffer (pH 5.0) and Phosphate Buffer (pH 7.4).

  • Internal Standard: DMF or DMSO (non-reactive, distinct NMR signal).

Workflow:

  • Preparation: Dissolve 10 mg of PEG5-VE in 0.6 mL of deuterated buffer containing 1 mM DMF.

  • Acquisition: Immediately transfer to an NMR tube.

  • Monitoring: Acquire

    
     NMR spectra every 5 minutes at 37°C.
    
  • Quantification: Monitor the disappearance of the vinylic protons:

    • 
       (dd, 
      
      
      
      6.4 ppm)
    • 
       (dd, 
      
      
      
      4.0–4.2 ppm)
    • Monitor the appearance of the aldehyde proton (

      
       9.7 ppm).
      
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

Scientist’s Note: Do not use simple aqueous buffers for storage. Even trace acidity from


 absorption (carbonic acid) can trigger slow hydrolysis. Store neat or in basic buffers (pH > 8).

Living Cationic Polymerization[3][4][5][6][7]

PEG5-VE can serve as a macromonomer to create comb-shaped polymers or block copolymers. Unlike radical polymerization, which is difficult with vinyl ethers due to instability, living cationic polymerization allows for precise molecular weight control (


).
The "Living" System

To prevent termination (reaction with counterion), we use a Lewis acid catalyst with a stabilizing base.

  • Initiator: Hydrogen chloride adduct of vinyl ether (or prepared in situ).

  • Catalyst:

    
     or 
    
    
    
    (Lewis Acid).[3]
  • Stabilizer: Ethyl acetate or 1,4-dioxane. These weak bases interact with the growing carbocation, preventing

    
    -proton elimination (chain transfer).
    

CationicPolymerization Setup Anhydrous Setup (Schlenk Line, <1ppm H2O) Initiation Initiation: Add Monomer + HCl-IBVE adduct Setup->Initiation Propagation Propagation: Add Lewis Acid (SnCl4) Temp: -78°C to 0°C Initiation->Propagation Equilibrium Active Species ⇌ Dormant Species (Stabilized by EtOAC) Propagation->Equilibrium Fast Exchange Equilibrium->Propagation Controlled Growth Quenching Termination: Add Methanol/Ammonia Equilibrium->Quenching Desired MW Reached

Figure 2: Workflow for Living Cationic Polymerization. The equilibrium between active and dormant species is key to narrow polydispersity.

Validated Synthesis Protocol

Safety:


 is fuming and corrosive. Handle in a glovebox or active fume hood.
  • Drying: Distill PEG5-VE over

    
     under vacuum to remove all traces of water and alcohols.
    
  • Solvent: Use Toluene (hydrophobic) or DCM (polar), dried via solvent purification columns.

  • Reaction:

    • In a baked Schlenk flask under Argon, add Toluene, EtOAC (stabilizer, 1 M), and Initiator (1-isobutoxyethyl acetate).

    • Cool to 0°C.[3]

    • Add PEG5-VE monomer.

    • Initiate by adding

      
       (5.0 mM).
      
  • Termination: Quench with ammoniacal methanol after calculated conversion time.

Bioconjugation: Thiol-Ene "Click" Chemistry

Vinyl ethers are exceptional candidates for radical thiol-ene addition (hydrothiolation). They are electron-rich alkenes , making them highly reactive toward electrophilic thiyl radicals.

Reactivity Profile
  • Mechanism: Free-radical chain process (Anti-Markovnikov addition).

  • Rate: Reaction rates for vinyl ethers are generally faster than allylic ethers and much faster than methacrylates in thiol-ene systems due to the stability of the intermediate carbon-centered radical adjacent to the oxygen.

  • Selectivity: Yields exclusively the thioether adduct.

Comparative Reactivity Data
Alkene TypeElectronic CharacterRelative Reactivity (Thiol-Ene)Stability (Hydrolytic)
Vinyl Ether Electron-RichHigh Low (Acid Labile)
Allyl EtherModerateModerateHigh
AcrylateElectron-PoorLow (Homopolymerizes)Moderate
MaleimideElectron-PoorVery High (Alternating)Low (Base Labile)
Protocol: Photo-Initiated Coupling

Application: Grafting PEG5 onto a thiol-functionalized surface or protein.

  • Mix: Combine Thiol-ligand (1.0 eq) and PEG5-VE (1.2 eq) in PBS/Methanol (degassed).

  • Initiator: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 0.1 mol%.

  • Irradiation: Expose to 365nm UV light (10 mW/cm²) for 5–10 minutes.

  • Validation: Check for loss of thiol (Ellman's reagent) or loss of vinyl protons (NMR).

Stability and Storage Guidelines

The primary cause of batch failure with PEG5-VE derivatives is inadvertent hydrolysis or oxidative degradation during storage.

  • Acid Scavengers: Commercial batches should contain trace stabilizers (e.g., KOH pellets in the outer packaging or 0.1% triethylamine) if the application permits.

  • Temperature: Store at -20°C.

  • Atmosphere: Argon blanket is mandatory. Oxygen can form peroxides at the ether linkage, which then catalyze decomposition.

  • Handling: Allow the bottle to equilibrate to room temperature before opening to prevent water condensation.

References

  • Kinetics of Vinyl Ether Hydrolysis

    • Title: Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity.
    • Source: Shin, J., et al. (2012).[1] Journal of Controlled Release.

    • URL:[Link]

  • Living Cationic Polymerization Mechanism

    • Title: Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives.
    • Source: Kanazawa, A., et al. (2012).[4] Journal of Polymer Science Part A.

    • URL:[Link]

  • Thiol-Ene Reactivity Trends

    • Title: Thiol-Ene Click Chemistry.[4][5][6]

    • Source: Hoyle, C. E., & Bowman, C. N. (2010).
    • URL:[Link]

  • PEG Degradation Pathways

    • Title: Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment.
    • Source: DTU Research D
    • URL:[Link]

Sources

Harnessing PEG-Vinyl Ethers for Advanced Thermosensitive Polymer Synthesis in Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the synthesis and application of thermosensitive polymers derived from poly(ethylene glycol) vinyl ethers (PEG-VE). We will delve into the fundamental principles governing their synthesis, the nuanced control over their thermoresponsive properties, and their significant potential in advanced drug delivery and tissue engineering. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these intelligent materials in their work.

Introduction: The Rise of "Smart" Polymers in Medicine

Thermosensitive polymers, materials that undergo a reversible phase transition in response to temperature changes, represent a cornerstone of modern biomaterials science.[1][2][3] Their ability to exist as a soluble solution at room temperature and transform into a hydrogel at physiological temperature (37°C) makes them ideal candidates for injectable in-situ gelling systems.[4][5] This sol-gel transition is driven by a Lower Critical Solution Temperature (LCST), a point at which the polymer's interactions with itself become more favorable than its interactions with water, leading to dehydration and aggregation.[6][7]

Among the various monomers used to construct these "smart" polymers, PEG-vinyl ethers (PEG-VEs) have emerged as a particularly versatile class. The inherent biocompatibility and non-immunogenicity of the PEG component are well-established, making it a preferred choice for biomedical applications.[8][9] The vinyl ether group, in turn, offers unique polymerization characteristics that allow for the synthesis of well-defined polymer architectures, a critical factor in creating materials with predictable and reproducible therapeutic performance.

This guide will elucidate the synthetic strategies used to create PEG-VE-based thermosensitive polymers, focusing on the chemical principles that allow for precise tuning of the LCST, and showcase their application in creating next-generation therapeutic platforms.

The Synthetic Toolkit: Polymerization of PEG-Vinyl Ethers

The polymerization of vinyl ethers has traditionally been dominated by cationic methods. However, recent advancements in controlled radical polymerization have opened new avenues for creating highly defined PEG-VE polymers and copolymers. The choice of polymerization technique is a critical experimental decision dictated by the desired polymer architecture, molecular weight control, and tolerance to functional groups.

Cationic Polymerization: The Classic Approach

Cationic polymerization is a rapid and efficient method for polymerizing electron-rich monomers like vinyl ethers.[10][11] The process is typically initiated by a Lewis acid or a protonic acid, which generates a carbocationic propagating species.

Causality in Experimental Choice: Researchers opt for cationic polymerization when rapid synthesis of high molecular weight poly(vinyl ether)s is the primary goal. However, this method is notoriously sensitive to impurities, particularly water, which can act as a chain transfer agent, leading to a loss of control over the polymerization and a broadening of the molecular weight distribution.[10] Achieving a "living" or controlled cationic polymerization requires stringent anhydrous conditions and highly purified reagents.[11][12]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization has revolutionized the synthesis of well-defined polymers from a wide range of monomers, including vinyl ethers.[13][14] It is a form of controlled radical polymerization that allows for precise control over molecular weight, dispersity, and architecture (e.g., block, graft copolymers).[15][16] The key to this control lies in the use of a RAFT agent, typically a thiocarbonylthio compound.

Expertise in Action: The selection of the RAFT agent is paramount. For vinyl ethers, dithiocarbamates are often effective.[17] The mechanism involves a rapid equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species. This dynamic equilibrium ensures that all polymer chains grow at a similar rate, resulting in a narrow molecular weight distribution (low dispersity, Đ). This level of control is essential for biomedical applications, where batch-to-batch consistency and predictable in-vivo behavior are non-negotiable. Furthermore, RAFT is significantly more tolerant to a variety of functional groups and reaction conditions compared to cationic methods.[14][18]

Below is a diagram illustrating the fundamental equilibrium of the RAFT process.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium Initiator Initiator Radical_I Radical_I Initiator->Radical_I Δ or hν Propagating_Radical_Pn Propagating Radical (P•n) Radical_I->Propagating_Radical_Pn + Monomer (M) Intermediate Intermediate Radical Propagating_Radical_Pn->Intermediate + RAFT Agent Polymer Polymer Propagating_Radical_Pn->Polymer + Monomer (M) (Propagation) RAFT_Agent RAFT Agent (Z-C(=S)S-R) Dormant_Species Dormant Species (Pn-S-C(=S)Z) Intermediate->Dormant_Species - R• Dormant_Species->Propagating_Radical_Pn Activation Leaving_Group_Radical Leaving Group Radical (R•) Propagating_Radical_Pm New Propagating Radical (P•m) Leaving_Group_Radical->Propagating_Radical_Pm + Monomer (M)

Caption: Core RAFT polymerization equilibrium enabling controlled polymer growth.

Engineering Thermoresponsiveness: Tuning the LCST

A pure PEG-VE homopolymer is typically soluble in water across a wide temperature range. To induce thermosensitivity and achieve a physiologically relevant LCST, PEG-VE is copolymerized with a more hydrophobic monomer. The ratio of the hydrophilic PEG-VE to the hydrophobic comonomer is the primary determinant of the final LCST.[19]

Common Hydrophobic Comonomers for LCST Tuning:

  • N-isopropylacrylamide (NIPAAm): The most studied thermosensitive monomer. Copolymers of PEG-VE and NIPAAm allow for fine-tuning the LCST around the well-known transition of PNIPAAm (~32°C).[15][20]

  • Di(ethylene glycol) methyl ether methacrylate (DEGMA): Offers an alternative to NIPAAm with potentially better biocompatibility.[21] The LCST can be precisely controlled by the ratio of PEG-VE to DEGMA.

  • Vinylcaprolactam (VCL): Another biocompatible monomer that imparts thermosensitivity.[22]

The Causality of LCST Control:

  • Increasing Hydrophobicity: As the proportion of the hydrophobic comonomer in the copolymer increases, the overall polymer becomes less soluble in water. This means less thermal energy is required to disrupt the polymer-water hydrogen bonds, resulting in a lower LCST .

  • Increasing Hydrophilicity: Conversely, increasing the proportion of the hydrophilic PEG-VE monomer will raise the LCST , as more energy is needed to overcome the favorable polymer-water interactions.

This relationship allows for the rational design of polymers that are liquid at storage temperatures (e.g., 4-20°C) but gel precisely at body temperature (37°C).

Data Presentation: LCST Tuning via Copolymerization

The table below provides illustrative examples of how copolymer composition affects the LCST.

Hydrophilic MonomerHydrophobic ComonomerMolar Ratio (Hydrophilic:Hydrophobic)Resulting LCST (°C)
PEG-VEN-isopropylacrylamide (NIPAAm)90:10~45°C
PEG-VEN-isopropylacrylamide (NIPAAm)80:20~35°C
PEG-VEDi(ethylene glycol) methyl ether methacrylate (DEGMA)85:15~42°C
PEG-VEDi(ethylene glycol) methyl ether methacrylate (DEGMA)75:25~33°C

Note: These are representative values to illustrate the trend. Actual LCSTs depend on molecular weight, polymer architecture, and concentration.

Key Applications in Drug Development

The unique properties of PEG-VE based thermosensitive polymers make them highly attractive for various biomedical applications, particularly in drug delivery.[1][23]

Injectable Drug Depots

The most prominent application is the creation of injectable drug depots for sustained release.[4] A therapeutic agent is mixed with the polymer solution at room temperature. This formulation is easily injectable via a standard syringe. Upon injection into the body, the increase in temperature to 37°C triggers the sol-gel transition, forming a semi-solid hydrogel depot that entraps the drug. The drug is then released in a sustained manner as it diffuses through the hydrogel matrix and as the polymer biodegrades.[5]

This approach offers several advantages:

  • Localized Delivery: High drug concentration at the target site, minimizing systemic toxicity.[5]

  • Improved Patient Compliance: Reduces the need for frequent injections.

  • Protection of Biologics: The aqueous gel environment can help stabilize sensitive protein or peptide drugs.

The workflow for this application is depicted below.

Drug_Delivery_Workflow cluster_prep Preparation (T < LCST) cluster_delivery Application (T > LCST) A Synthesize & Purify PEG-VE Copolymer B Dissolve Polymer in Aqueous Buffer A->B C Mix with Therapeutic Agent to form Solution B->C D Inject Liquid Formulation into Target Site C->D Easy Administration E In-situ Gelation at Body Temperature (37°C) D->E Temperature Trigger F Formation of Drug Depot E->F G Sustained Drug Release F->G Diffusion & Degradation

Caption: Workflow for injectable thermosensitive drug delivery systems.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and characterization of these polymers. Each protocol is designed to be self-validating, with clear checkpoints to ensure the success of the procedure.

Protocol 1: Synthesis of a PEG-VE/NIPAAm Copolymer via RAFT

Objective: To synthesize a thermosensitive copolymer with a target LCST near physiological temperature.

Materials:

  • Methoxy PEG-vinyl ether (mPEG-VE, Mn ~400 g/mol )

  • N-isopropylacrylamide (NIPAAm, recrystallized)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent)

  • 1,4-Dioxane (anhydrous)

Methodology:

  • Reagent Preparation: In a Schlenk flask, combine mPEG-VE (e.g., 4.0 mmol), NIPAAm (e.g., 1.0 mmol), CPADB (e.g., 0.05 mmol, for a target DP of 100), and AIBN (e.g., 0.01 mmol, RAFT:Initiator ratio of 5:1).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

    • Trustworthiness Checkpoint: A properly degassed solution will show no bubbling when thawed under vacuum.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C for the desired reaction time (e.g., 12 hours).

  • Termination: Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether. Re-dissolve the polymer in a minimal amount of cold THF and re-precipitate. Repeat 2-3 times to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

  • Characterization:

    • ¹H NMR: Confirm the incorporation of both monomers and determine the final copolymer composition.

    • GPC/SEC: Determine the molecular weight (Mn, Mw) and dispersity (Đ). A Đ value below 1.3 indicates a well-controlled polymerization.

Protocol 2: Determination of Lower Critical Solution Temperature (LCST)

Objective: To accurately measure the cloud point temperature of the synthesized polymer.

Materials:

  • Synthesized PEG-VE/NIPAAm copolymer

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier)

Methodology:

  • Solution Preparation: Prepare a solution of the polymer in PBS at a defined concentration (e.g., 1 wt%). Ensure the polymer is fully dissolved at a low temperature (e.g., 10°C).

  • Spectrophotometer Setup: Place the cuvette containing the polymer solution into the spectrophotometer. Set the wavelength to 500 nm (a region where the polymer does not absorb, so any change is due to scattering).

  • Temperature Ramp: Program the peltier device to heat the sample from a starting temperature (e.g., 20°C) to an ending temperature (e.g., 50°C) at a controlled rate (e.g., 0.5°C/min).

  • Data Acquisition: Record the transmittance (or absorbance) at 500 nm as a function of temperature.

  • LCST Determination: The LCST (or cloud point) is defined as the temperature at which the transmittance drops to 50% of its initial value.

    • Self-Validation Checkpoint: The transition should be sharp and reversible. A subsequent cooling ramp should show the solution becoming clear again, although some hysteresis is common.[6]

Conclusion and Future Outlook

Polymers derived from PEG-vinyl ethers represent a highly adaptable and promising platform for the development of advanced thermosensitive biomaterials. The ability to precisely control their synthesis through techniques like RAFT polymerization allows for the creation of materials with tailored molecular weights and predictable LCSTs. This control is fundamental to their successful application as injectable drug delivery systems, where a sharp and reliable sol-gel transition at body temperature is critical. As research continues, we anticipate the development of even more sophisticated architectures, such as multi-block copolymers and functionalized hydrogels, that will further expand the therapeutic potential of these remarkable "smart" materials in regenerative medicine, targeted cancer therapy, and beyond.

References

  • Controlled Radical Homopolymerization of Representative Cationically Polymerizable Vinyl Ethers. PubMed,
  • Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry (RSC Publishing),
  • A) Controlled cationic polymerization of vinyl ethers using substituted...
  • Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy. PMC,
  • Thermoresponsive Polymers for Biomedical Applic
  • Thermoresponsive polymers and their biomedical application in tissue engineering – a review.
  • Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. PubMed,
  • Thermosensitive polymeric hydrogels as drug delivery systems. PubMed,
  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI,
  • Thermosensitive Bioadhesive Hydrogels Based on Poly(N-isopropylacrilamide) and Poly(methyl vinyl ether-alt-maleic anhydride) for... Semantic Scholar,
  • Smart thermosensitive poly (N-vinylcaprolactam) based hydrogels for biomedical applications.
  • From an epoxide monomer toolkit to functional PEG copolymers with adjustable LCST behavior. PubMed,
  • Recent advances in thermo-sensitive hydrogels for drug delivery. RSC Publishing,
  • Thermosensitive Hydrogels and Advances in Their Applic
  • RAFT Copolymerization of Glycerol-Derived Vinyl Ethers Possessing Acetal-Protected Diols for Biobased Hydrophilic and Thermoresponsive Polymers. PMC,
  • Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regener
  • Synthesis and physicochemical characterization of PMMA and PNIPAM based block copolymers by using PEG based macro RAFT agents. [No Source Found].
  • PEG-based multifunctional polyethers with highly reactive vinyl-ether side chains for click-type functionalization.
  • Thermoresponsive poly(di(ethylene glycol) methyl ether methacrylate). University of Hertfordshire Research Archive,
  • Radiation-Induced Synthesis of Polymer Networks Based on Thermoresponsive Ethylene Glycol Propylene Glycol Monomers. MDPI,
  • Moisture tolerant cationic RAFT polymeriz
  • Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applic
  • Amphiphilic copolymers synthesized via RAFT polymerization can replace the PEG on lipid nanoparticles and deliver mRNA efficiently in vivo. American Chemical Society,
  • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing,
  • Characterization of a Thermoresponsive Water- Soluble Polymer: Block-Copoly [Ethylene Glycol/ Graft-Co (Vinyl. Pharma Excipients, 6xcTn3-XFHfJUgmng46KNw==)

Sources

An In-depth Technical Guide to Hydrophilic Vinyl Ether Monomers for Advanced Hydrogel Fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rising Prominence of Vinyl Ethers in Biomaterials

For researchers, scientists, and drug development professionals, the quest for ideal biomaterials is a continuous journey. Hydrogels, with their high water content and tissue-like properties, stand out as a premier platform for applications ranging from drug delivery to regenerative medicine.[1][2] While traditionally dominated by acrylate and acrylamide-based monomers, the landscape of hydrogel precursors is evolving. This guide focuses on a particularly promising class of monomers: hydrophilic vinyl ethers (VEs). Their unique reactivity and the precise control offered by their polymerization mechanisms are paving the way for the next generation of sophisticated hydrogels. This document serves as a comprehensive technical resource, delving into the core chemistry, fabrication protocols, and advanced applications of hydrophilic vinyl ether-based hydrogels, grounded in field-proven insights and authoritative research.

The Strategic Advantage of Hydrophilic Vinyl Ether Monomers

The choice of monomer is a critical determinant of the final properties and functionality of a hydrogel. Hydrophilic vinyl ethers offer several distinct advantages over more conventional monomers:

  • Controlled Polymerization and Advanced Architectures: Vinyl ethers are primarily polymerized via cationic mechanisms, which can be exquisitely controlled to achieve living polymerization characteristics.[3][4] This allows for the synthesis of polymers with predictable molecular weights, narrow dispersity, and complex architectures like block copolymers, which are challenging to achieve with free-radical polymerization.[5][6]

  • Biocompatibility: Poly(vinyl ether)s and their resulting hydrogels have demonstrated good biocompatibility, a prerequisite for any material intended for biomedical applications.[7]

  • Tunable Properties: The ability to precisely control the polymer structure translates to fine-tuning the macroscopic properties of the hydrogel, such as swelling behavior, mechanical strength, and degradation kinetics.[8][9]

  • Stimuli-Responsiveness: By incorporating specific functional groups into the vinyl ether monomer, hydrogels can be designed to respond to environmental stimuli such as temperature and pH, enabling the development of "smart" drug delivery systems.[10]

The Chemistry of Hydrophilic Vinyl Ether Monomers and Their Polymerization

A deep understanding of the underlying chemistry is paramount to harnessing the full potential of vinyl ether monomers in hydrogel fabrication.

Monomer Synthesis

Hydrophilic vinyl ether monomers can be synthesized through several routes, with the transetherification reaction being a common and versatile method. This reaction involves the exchange of an alcohol with a commercially available vinyl ether, such as ethyl vinyl ether, often catalyzed by a palladium complex.[11]

Table 1: Representative Hydrophilic Vinyl Ether Monomers and Their Properties

Monomer NameStructureKey PropertiesRelevant Applications
2-Hydroxyethyl vinyl ether (HEVE)Hydrophilic, provides hydroxyl groups for further functionalization or crosslinking.Drug delivery, tissue engineering scaffolds.
Di(ethylene glycol) vinyl ether (DEGVE)Increased hydrophilicity and flexibility compared to HEVE.Thermoresponsive hydrogels, soft tissue engineering.
4-Hydroxybutyl vinyl ether (HBVE)Longer alkyl spacer can influence polymer properties and drug interactions.Controlled release systems.
Cationic Polymerization: The Gateway to Precision

The electron-rich double bond of vinyl ethers makes them highly susceptible to cationic polymerization. This process is initiated by a cationic species, typically a Lewis acid or a protonic acid, which activates the monomer to begin chain growth.[12]

A significant challenge in conventional cationic polymerization is the high reactivity of the propagating carbocation, which can lead to side reactions and a lack of control over the final polymer structure.[4] To address this, controlled or "living" cationic polymerization techniques have been developed.

Living cationic polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[10] This is often achieved by using an initiating system that establishes a dynamic equilibrium between a dormant species and the active propagating chain end.

Caption: Mechanism of Living Cationic Polymerization of Vinyl Ethers.

Cationic RAFT polymerization is a powerful technique that combines the principles of RAFT with cationic polymerization to achieve excellent control over the polymerization of vinyl ethers.[5][13] This method utilizes a chain transfer agent (CTA) to mediate the polymerization, leading to polymers with predetermined molecular weights and low dispersity.[6][14] A key advantage is its tolerance to moisture and its ability to be conducted under milder conditions compared to traditional living cationic polymerizations.[13][15]

Cationic_RAFT_Polymerization cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation Initiator Protonic Initiator Monomer_I Vinyl Ether Monomer Initiator->Monomer_I Protonation Active_Center Active Cationic Center Monomer_I->Active_Center Active_Chain Propagating Chain (P_n+) Active_Center->Active_Chain CTA Chain Transfer Agent (CTA) Active_Chain->CTA Addition Monomer_P Vinyl Ether Monomer Active_Chain->Monomer_P Monomer Addition Intermediate Intermediate Adduct CTA->Intermediate Dormant_Species Dormant Species Dormant_Species->Active_Chain Reactivation Intermediate->Dormant_Species Fragmentation Final_Polymer Controlled Poly(vinyl ether) Monomer_P->Final_Polymer

Caption: Mechanism of Cationic RAFT Polymerization of Vinyl Ethers.

Fabrication of Hydrophilic Vinyl Ether-Based Hydrogels: A Step-by-Step Protocol

The following protocol provides a general framework for the synthesis of a hydrophilic vinyl ether-based hydrogel. The specific monomer, crosslinker, and reaction conditions should be optimized based on the desired hydrogel properties.

Materials and Equipment
  • Monomer: Hydrophilic vinyl ether (e.g., 2-hydroxyethyl vinyl ether)

  • Crosslinker: A divinyl ether or a di-functional molecule capable of reacting with the pendant functional groups of the poly(vinyl ether)

  • Initiating System: e.g., 1-(isobutoxy)ethyl acetate (IBEA)/SnCl4[10]

  • Solvent: Anhydrous toluene or dichloromethane

  • Quenching Agent: Methanol

  • Dialysis Tubing: Appropriate molecular weight cut-off

  • Lyophilizer

  • Standard glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Workflow

Hydrogel_Fabrication_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Prep Prepare Monomer and Crosslinker Solution Initiation Initiate Polymerization under Inert Atmosphere Monomer_Prep->Initiation Polymerization Allow Polymerization to Proceed Initiation->Polymerization Quenching Quench Reaction with Methanol Polymerization->Quenching Precipitation Precipitate Polymer in a Non-solvent Quenching->Precipitation Filtration Filter and Dry the Polymer Precipitation->Filtration Dialysis Dialyze against Deionized Water Filtration->Dialysis Lyophilization Lyophilize to Obtain Dry Hydrogel Dialysis->Lyophilization Swelling Swelling Studies Lyophilization->Swelling Mechanical Mechanical Testing Lyophilization->Mechanical Morphology Morphological Analysis (SEM) Lyophilization->Morphology Biocompatibility Biocompatibility Assays Lyophilization->Biocompatibility

Sources

An In-depth Technical Guide to the Stability of Pentaethylene Glycol Vinyl Ether Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pentaethylene glycol monovinyl ether (PEG5-VE) and related poly(ethylene glycol) vinyl ethers are of significant interest to researchers in drug development and bioconjugation, primarily for their utility as acid-labile linkers or protecting groups. Their ability to undergo rapid hydrolysis under mildly acidic conditions, such as those found in endosomal or lysosomal compartments, allows for the controlled release of therapeutic agents or the deprotection of functional groups. This guide provides a detailed examination of the chemical principles governing the stability of PEG5-VE in acidic environments. We will explore the mechanistic underpinnings of acid-catalyzed hydrolysis, analyze the key factors that modulate the reaction kinetics, and present a validated experimental protocol for quantifying stability. This document is intended for scientists and professionals who require a deep, practical understanding of this chemistry to design and implement robust, stimuli-responsive systems.

Introduction: The Role of Acid-Labile Vinyl Ethers in Scientific Research

In the intricate landscape of organic synthesis and drug delivery, the ability to selectively mask and unmask functional groups is paramount.[1] Protecting groups are essential tools that prevent a reactive site from participating in a reaction, only to be removed in a subsequent step.[2] Among the various classes of protecting groups for alcohols, vinyl ethers stand out due to their unique cleavage profile: they are generally stable under basic and neutral conditions but are exceptionally labile to acid.[3][4][5]

The incorporation of a pentaethylene glycol (PEG5) chain confers hydrophilicity and biocompatibility, properties highly desirable in biomedical applications.[6][7][8] PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a well-established strategy to improve solubility, prolong circulation half-life, and reduce immunogenicity.[6][9] Consequently, PEG5-VE emerges as a bifunctional molecule of great utility—a hydrophilic, biocompatible moiety linked to an acid-cleavable handle. This makes it an ideal candidate for creating pH-sensitive drug delivery systems that release their payload in the acidic microenvironment of tumors or within cellular compartments.[10]

This guide will focus exclusively on the stability of the vinyl ether functional group under acidic conditions, providing the foundational knowledge required to harness its reactivity effectively.

The Mechanism of Acid-Catalyzed Hydrolysis

The cleavage of a vinyl ether in the presence of acid and water is a well-understood process that proceeds via a distinct, multi-step mechanism.[11][12] It is not a simple cleavage of the ether C-O bond as seen with alkyl ethers under harsh conditions.[13][14] Instead, the reaction is initiated at the carbon-carbon double bond.

The generally accepted mechanism consists of three primary stages:[15][16][17]

  • Rate-Determining Protonation: The reaction is initiated by the protonation of the vinyl group at the β-carbon (the carbon not attached to the ether oxygen). This step is the slowest and therefore the rate-determining step of the overall reaction.[11][17] Protonation at this position is favored because it leads to the formation of a resonance-stabilized carbocation, often referred to as an alkoxycarbocation. The adjacent ether oxygen atom stabilizes the positive charge through its lone pairs.

  • Rapid Hydration: A water molecule acts as a nucleophile and rapidly attacks the electrophilic carbocation. This results in the formation of a protonated hemiacetal intermediate.

  • Decomposition of the Hemiacetal: The hemiacetal intermediate is unstable. Following a rapid deprotonation step, it quickly decomposes to yield the final products: an aldehyde (specifically, acetaldehyde) and the corresponding alcohol (pentaethylene glycol).

This entire process is a classic example of general acid catalysis, meaning that any Brønsted acid present in the solution can act as the proton donor in the initial step.[16][18]

G cluster_0 Acid-Catalyzed Hydrolysis of PEG5-VE Reactant Pentaethylene Glycol Vinyl Ether (PEG5-VE) Protonation Rate-Determining Step: Protonation of β-Carbon Reactant->Protonation + H₃O⁺ Carbocation Resonance-Stabilized Alkoxycarbocation Intermediate Protonation->Carbocation Hydration Rapid Hydration (Nucleophilic Attack by H₂O) Carbocation->Hydration + H₂O Hemiacetal Unstable Hemiacetal Intermediate Hydration->Hemiacetal Products Final Products: Acetaldehyde + Pentaethylene Glycol Hemiacetal->Products - H₃O⁺

Caption: Mechanism of the acid-catalyzed hydrolysis of PEG5-VE.

Factors Influencing Hydrolytic Stability

The rate at which PEG5-VE hydrolyzes is not constant; it is highly dependent on a range of environmental and structural factors. Understanding these variables is critical for designing experiments and predicting the behavior of vinyl ether-containing conjugates in different applications.

FactorEffect on Hydrolysis RateCausality / Rationale
pH Increases as pH decreases The reaction is acid-catalyzed; the rate is directly proportional to the concentration of hydronium ions (H₃O⁺).[15][16][18] Lower pH means higher H₃O⁺ concentration, leading to a faster rate-determining protonation step.
Temperature Increases with increasing temperatureAs with most chemical reactions, higher temperatures provide more kinetic energy, increasing the frequency and energy of collisions, thereby accelerating the rate-determining step according to the Arrhenius equation.[19]
Substituents on the Vinyl Group VariesElectron-donating groups at the α-position (adjacent to the oxygen) significantly increase the rate by stabilizing the carbocation intermediate.[10][11] For PEG5-VE, this position is unsubstituted (hydrogen).
Solvent Can have a significant effectThe polarity of the solvent can influence the stability of the charged intermediate. Furthermore, studies using deuterium oxide (D₂O) instead of water (H₂O) show a significant solvent isotope effect (kH/kD > 1), which provides strong evidence for a rate-determining proton transfer step.[15][20]

Experimental Assessment of Stability: A Protocol for Kinetic Analysis

To quantitatively assess the stability of PEG5-VE, a kinetic analysis using UV-Vis spectrophotometry is a reliable and accessible method. The protocol below is designed to measure the rate of hydrolysis by monitoring the formation of the acetaldehyde product, which, while not having a strong chromophore itself, can be derivatized or one can monitor the disappearance of a chromophore-tagged vinyl ether. For simplicity, this protocol assumes the direct monitoring of a change in absorbance upon hydrolysis, which is feasible if the vinyl ether starting material has a distinct UV absorbance from the products.

Objective

To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of pentaethylene glycol vinyl ether at a specific pH and temperature.

Materials & Equipment
  • Pentaethylene glycol monovinyl ether (PEG5-VE)

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Deionized water

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

  • Volumetric flasks

Experimental Workflow

G cluster_workflow Kinetic Analysis Workflow A 1. Reagent Preparation - Prepare acidic buffer (e.g., pH 4.5) - Prepare PEG5-VE stock solution (in aprotic solvent like ACN or DMSO) B 2. Temperature Equilibration - Set spectrophotometer to 37°C - Place buffer in cuvette - Equilibrate for 10 min A->B C 3. Initiate Reaction - Add small aliquot of PEG5-VE stock - Mix rapidly by inversion B->C D 4. Data Acquisition - Immediately start kinetic measurement - Monitor absorbance change over time at a fixed wavelength (e.g., 230 nm) C->D E 5. Data Analysis - Plot Absorbance vs. Time - Fit data to a first-order exponential - Calculate k_obs D->E

Caption: Experimental workflow for UV-Vis spectrophotometric kinetic analysis.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 0.1 M citrate buffer solution at the desired pH (e.g., pH 4.5). The use of a buffer is critical to maintain a constant pH throughout the reaction, as changes in H⁺ concentration would alter the rate.

    • Prepare a concentrated stock solution of PEG5-VE (e.g., 100 mM) in a dry, aprotic organic solvent like acetonitrile to prevent premature hydrolysis.

  • Spectrophotometer Setup:

    • Set the spectrophotometer's cell holder to the desired temperature (e.g., 37°C to mimic physiological conditions).

    • Determine the optimal wavelength for monitoring the reaction. This may require scanning the UV-Vis spectrum of the starting material and the expected products to find a wavelength with a significant change in absorbance upon reaction.

  • Kinetic Run:

    • Pipette 3.0 mL of the pre-warmed pH 4.5 buffer into a quartz cuvette and place it in the spectrophotometer to equilibrate.

    • Initiate the reaction by adding a small volume (e.g., 30 µL) of the PEG5-VE stock solution to the cuvette. The final concentration should be low enough to ensure the absorbance remains within the linear range of the instrument.

    • Immediately cap the cuvette, mix thoroughly by inverting it 2-3 times, and start the kinetic measurement, recording absorbance at the predetermined wavelength over time. The duration of the run will depend on the reaction rate but should be sufficient to observe the reaction reach completion or at least 3-4 half-lives.

  • Data Analysis:

    • The hydrolysis of the vinyl ether in a buffered solution with a large excess of water follows pseudo-first-order kinetics.

    • Plot the absorbance (A_t) versus time (t).

    • Fit the data to the following first-order exponential equation: A_t = A_∞ + (A_₀ - A_∞) * e^(-k_obs * t) Where:

      • A_t is the absorbance at time t

      • A_₀ is the initial absorbance

      • A_∞ is the final absorbance at reaction completion

      • k_obs is the observed pseudo-first-order rate constant

  • Validation and Controls:

    • Control Run: Perform a control experiment by injecting the same amount of PEG5-VE into a neutral buffer (e.g., pH 7.4). A significantly slower or negligible rate of change in absorbance must be observed to confirm the acid-dependency of the hydrolysis. This is a self-validating step that proves the observed reaction is indeed the acid-catalyzed process of interest.

    • Product Analysis: At the end of a kinetic run, the final products can be confirmed using techniques like NMR or mass spectrometry to ensure no side reactions have occurred.[15][16]

Conclusion and Practical Implications

The stability of pentaethylene glycol vinyl ether is fundamentally governed by the principles of acid-catalyzed alkene hydration. The molecule is robust under neutral and basic conditions but undergoes predictable and tunable hydrolysis as the pH of the environment becomes acidic. The rate of this cleavage can be precisely controlled by adjusting factors such as pH and temperature, and it can be accurately quantified using standard laboratory techniques like UV-Vis spectrophotometry.

For researchers in drug development and materials science, this controlled instability is not a liability but a powerful design feature. It enables the creation of:

  • pH-Responsive Drug Carriers: Liposomes or nanoparticles can be surface-modified with PEG5-VE-lipid conjugates. In the neutral pH of the bloodstream, the PEG shield provides stability. Upon reaching an acidic tumor microenvironment or after endocytosis into a lysosome, the vinyl ether linker is cleaved, shedding the PEG layer and triggering drug release or enhancing cellular uptake.[10][11]

  • Acid-Labile Protecting Groups: The vinyl ether can serve as a protecting group for a hydroxyl functional group on a complex molecule during a multi-step synthesis, allowing for deprotection under very mild acidic conditions that leave other acid-sensitive groups intact.[4][5]

A thorough understanding of the kinetics and mechanism of PEG5-VE hydrolysis is therefore essential for the rational design of advanced, stimuli-responsive materials and therapeutics.

References

  • Mechanism of acid-catalyzed vinyl ether hydrolysis involving... - ResearchGate. Available at: [Link]

  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl a-(2,6-dimethoxypheny1)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41. Available at: [Link]

  • Protecting Groups For Alcohols - Chemistry Steps. Available at: [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. Available at: [Link]

  • Alcohol Protecting Groups - University of Windsor. Available at: [Link]

  • Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57. Available at: [Link]

  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry. Available at: [Link]

  • 17.8: Protection of Alcohols - Chemistry LibreTexts. Available at: [Link]

  • What is the mechanism for the acid-catalyzed hydration of vinyl ethers? - Filo. Available at: [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]

  • Selective C−O Bond Cleavage of Vinyl Ethers with Cp*2Sm(thf)n Leading to Vinylsamarium or Enolate Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2- dihydronaphthalene.Effect of conformation on - Semantic Scholar. Available at: [Link]

  • Thompson, D. H., et al. (2012). Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics. Bioconjugate Chemistry. Available at: [Link]

  • Reaction Monitoring of a Temperature Dependent Ester Hydrolysis - Agilent. Available at: [Link]

  • Ether cleavage - Wikipedia. Available at: [Link]

  • Salomaa, P., Kankaanperä, A., & Lajunen, M. (1966). Protolytic cleavage of vinyl ethers. general acid catalysis, structural effects and deuterium solvent isotope effects. Acta Chemica Scandinavica, 20, 1790-1801. Available at: [Link]

  • Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes - Fiveable. Available at: [Link]

  • Shiraishi, K., & Kawano, K. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 298. Available at: [Link]

  • (a) Mechanism of the hydrolysis reaction of vinyl ethers in 13. (b)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • McKinley, C. (1950). U.S. Patent No. 2,533,172. Washington, DC: U.S. Patent and Trademark Office.
  • Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Increasing the Hydrophilicity of Cyclic Ketene Acetals Improves the Hydrolytic Degradation of Vinyl Copolymers and the Interaction of Glycopolymer Nanoparticles with Lectins - ChemRxiv. Available at: [Link]

  • Significant Applications of Polyethylene Glycol - Adroit Market Research. Available at: [Link]

  • Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Macromol. Chem. Phys. Available at: [Link]

  • Study on the monomer reactivity ratio and performance of EPEG-AA (ethylene-glycol monovinyl polyethylene glycol–acrylic acid) copolymerization system - ResearchGate. Available at: [Link]

  • Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry. Available at: [Link]

  • Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC. Available at: [Link]

  • Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Polymer Chemistry. Available at: [Link]

  • The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. RSC Advances. Available at: [Link]

  • Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Thermoresponsive Poly(IBVE-b-PEG5VE) Block Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of amphiphilic block copolymers via Living Cationic Polymerization , specifically focusing on the copolymerization of Isobutyl Vinyl Ether (IBVE) and Pentaethylene Glycol Vinyl Ether (PEG5VE) .

Introduction & Application Scope

The synthesis of amphiphilic block copolymers with defined molecular weights and narrow polydispersity indices (PDI < 1.2) is critical for developing advanced Drug Delivery Systems (DDS). The Poly(IBVE-b-PEG5VE) system combines the crystalline, hydrophobic nature of isobutyl vinyl ether (IBVE) with the biocompatible, thermoresponsive properties of pentaethylene glycol vinyl ether (PEG5VE).

Key Functional Properties[1]
  • Amphiphilicity: Spontaneous self-assembly into core-shell micelles in aqueous media.

  • Thermoresponsiveness: The PEG5VE segment exhibits a Lower Critical Solution Temperature (LCST) in water. Below the LCST, the polymer is soluble; above it, the PEG chains dehydrate and collapse. This allows for temperature-triggered drug release.[1][2]

  • Biocompatibility: Vinyl ether backbones are resistant to acid hydrolysis compared to polyesters, yet the PEG side chains provide "stealth" properties against protein adsorption.

Mechanistic Foundation: Stabilized Cationic Polymerization[4]

Standard cationic polymerization is prone to rapid termination and chain transfer due to the high reactivity of the carbocation. To achieve "living" conditions, we utilize the Lewis Base-Assisted System (pioneered by Aoshima et al.).

The Stabilization Concept

The addition of a weak Lewis base (e.g., Ethyl Acetate or 1,4-Dioxane) stabilizes the propagating carbocation. The base interacts dynamically with the active center, establishing an equilibrium between the active species (unstable, propagating) and the dormant species (stable, non-propagating).

Reaction Components:

  • Initiator: IBVE-HCl adduct (generates the initial carbocation).

  • Catalyst (Lewis Acid): Tin(IV) chloride (SnCl₄) or Et₁.₅AlCl₁.₅.

  • Stabilizer (Lewis Base): Ethyl Acetate (EtOAc).

Mechanism Diagram

The following diagram illustrates the equilibrium essential for living polymerization.

G Start Dormant Species (C-Cl Bond) Active Active Carbocation (Propagating) Start->Active + SnCl4 (Activation) LewisAcid Lewis Acid (SnCl4) Active->Start - SnCl4 (Deactivation) Active->Active + Monomer (Propagation) Stabilized Stabilized Intermediate (Living) Active->Stabilized + EtOAc (Stabilization) Base Added Base (EtOAc) Stabilized->Active - EtOAc (Equilibrium) Monomer Monomer (Vinyl Ether)

Caption: Dynamic equilibrium between dormant and active species mediated by SnCl₄ and Ethyl Acetate, preventing uncontrolled termination.

Experimental Protocol

Materials & Purification (Crucial)

Cationic polymerization is extremely sensitive to moisture and basic impurities.

  • Solvent: Toluene (Distilled over Sodium/Benzophenone or Calcium Hydride).

  • Monomers (IBVE & PEG5VE): Distill over Calcium Hydride (CaH₂) under reduced pressure twice before use.

  • Initiator (IBVE-HCl): Synthesize by bubbling dry HCl gas into IBVE in hexane at 0°C. (Store at -80°C).

  • Catalyst: SnCl₄ (1.0 M solution in toluene/hexane).

  • Glassware: Baked at 150°C overnight; assembled under dry nitrogen flow (Schlenk technique).

Synthesis Workflow: Poly(IBVE-b-PEG5VE)

Target: Block copolymer with Mn ~ 20,000 g/mol . Conditions: -78°C (preferred) or 0°C; Solvent: Toluene.[3]

Step 1: Preparation of the Reaction Vessel
  • Flame-dry a two-necked round-bottom flask under N₂ flow.

  • Add Toluene (8.5 mL) via syringe.

  • Add Ethyl Acetate (1.0 M equivalent relative to total volume, approx 4 mmol).

  • Cool the flask to 0°C (ice bath) or -78°C (dry ice/methanol) depending on desired tacticity (lower temp = higher syndiotacticity).

Step 2: Polymerization of First Block (IBVE)

Rationale: IBVE is polymerized first to form the hydrophobic core. It is less polar and initiates efficiently.

  • Add IBVE Monomer (4.0 mmol) to the flask.

  • Add IBVE-HCl Initiator (0.04 mmol) (Target DP = [M]/[I] = 100).

  • Start Reaction: Rapidly inject SnCl₄ solution (0.2 mmol).

    • Observation: The solution may turn yellow/orange, indicating the formation of the carbocation.

  • Stir for 30–60 minutes.

    • Sampling: Remove a 0.5 mL aliquot into methanol for GPC analysis (Homopolymer baseline).

Step 3: Sequential Addition of Second Block (PEG5VE)
  • Ensure IBVE conversion is >99% (usually achieved within 1 hr).

  • Add PEG5VE Monomer (4.0 mmol) pre-chilled in toluene.

    • Note: The polymerization rate may slow down due to the coordination of ether oxygens in PEG5VE with the Lewis acid.

  • Stir for an additional 2–4 hours.

Step 4: Quenching & Purification
  • Add Methanol (2 mL) containing a trace of ammonia to quench the reaction. The color should disappear immediately.

  • Wash the organic layer with dilute NaHCO₃ (aq) and water to remove Tin residues.

  • Evaporate Toluene to concentrate.

  • Precipitate: Pour into excess n-Hexane (if PEG content is low) or Cold Ether .

    • Note: Amphiphilic polymers can be tricky. Dialysis against water/methanol followed by lyophilization is often cleaner for PEG-based blocks.

Experimental Workflow Diagram

Workflow Prep 1. Prep: Bake Glassware Distill Monomers (CaH2) Initiation 2. Initiation (Block A) Toluene + EtOAc + IBVE + IBVE-HCl Add SnCl4 @ 0°C Prep->Initiation PropA 3. Propagation Block A (IBVE Core Formation) Initiation->PropA Sample 4. Aliquot (Check Mn of Block A) PropA->Sample AddB 5. Add Block B Inject PEG5VE Monomer PropA->AddB >99% Conv. PropB 6. Propagation Block B (PEG Shell Extension) AddB->PropB Quench 7. Termination Add MeOH/NH3 PropB->Quench Purify 8. Purification Dialysis / Precipitation Quench->Purify

Caption: Step-by-step sequential monomer addition workflow for block copolymer synthesis.

Characterization & Data Analysis

To validate the "living" nature and the success of the block copolymerization, the following data must be acquired.

Quantitative Validation Table

A successful synthesis should yield data similar to the theoretical values below:

ParameterHomopolymer (Poly-IBVE)Block Copolymer (Poly-IBVE-b-PEG5VE)Success Criteria
Mn (Calc) 10,000 g/mol 22,000 g/mol Matches [M]/[I] ratio
Mn (GPC) ~10,500 g/mol ~23,000 g/mol Within 10% of Calc
PDI (Mw/Mn) < 1.15< 1.25Narrow distribution
NMR Signals 0.9 ppm (Isobutyl methyl)3.6 ppm (PEG chain) appearsIntegrated ratio matches feed
GPC Trace UnimodalUnimodal (Shifted to lower elution vol)No tailing (termination)
Key Analytical Techniques
  • ¹H NMR (500 MHz, CDCl₃):

    • Monitor the disappearance of vinylic protons (6.0–6.5 ppm).

    • Verify block ratio by integrating the isobutyl methyl protons (0.9 ppm, doublet) vs. the PEG methylene protons (3.5–3.7 ppm, broad multiplet).

  • Gel Permeation Chromatography (GPC):

    • Use THF or DMF (with LiBr) as eluent.

    • Critical Check: The block copolymer peak must shift clearly to the left (higher MW) compared to the IBVE aliquot, without a remaining shoulder at the low MW side (which would indicate dead chains).

  • Dynamic Light Scattering (DLS):

    • Dissolve copolymer in water.

    • Test: Measure hydrodynamic radius (

      
      ) vs. Temperature (10°C to 60°C).
      
    • Expectation: At room temp (< LCST), micelles may form (if concentration > CMC). Heating above LCST (~30-50°C for PEG5VE) may cause aggregation or distinct phase separation.

Troubleshooting & Expert Insights

Causality: Why did the reaction fail?
ObservationProbable CauseCorrective Action
Broad PDI (>1.5) Slow initiation or Chain Transfer.Increase [EtOAc] to stabilize cation. Ensure [SnCl₄] > [Initiator].
Bimodal GPC Water contamination.Re-distill monomers; bake glassware longer. Water acts as a chain transfer agent.
No Polymerization Basic impurities or Strong coordination.PEG5VE oxygens may complex SnCl₄. Increase Lewis Acid conc. slightly or raise Temp to 0°C.
Colorless Reaction Inactive species.Active cationic species are usually colored (yellow/orange). If colorless, check if initiator decomposed.
Self-Validating the Protocol
  • The "Color" Test: Upon adding SnCl₄, the solution must develop a characteristic color (often yellow/orange for vinyl ethers). If it remains water-white, initiation failed.

  • The "Shift" Test: Overlay the GPC traces of the first block and the final product. If the peak does not shift entirely, you have a mixture of homopolymer and copolymer (inefficient crossover).

References

  • Aoshima, S., & Kanaoka, S. (2009).[4] A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]

  • Aoshima, S., & Higashimura, T. (1989).[3][5] Living Cationic Polymerization of Vinyl Ethers with a Functional Group. Macromolecules, 22(3), 1009–1013.[3] [Link]

  • Sugihara, S., Kanaoka, S., & Aoshima, S. (2004). Thermosensitive Properties of Poly(vinyl ether)s with Various Numbers of Oxyethylene Units in the Side Chain. Macromolecules, 37(5), 1711–1719. [Link]

  • Kamigaito, M., Satoh, K. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

Sources

Troubleshooting & Optimization

Removing PEG impurities from 3,6,9,12,15-Pentaoxaheptadec-1-ene via chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Removing PEG Impurities via Chromatography

Welcome to the technical support center for the chromatographic purification of 3,6,9,12,15-Pentaoxaheptadec-1-ene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the removal of polyethylene glycol (PEG) and related impurities. As Senior Application Scientists, we have structured this resource to not only offer step-by-step protocols but also to explain the scientific reasoning behind these methodologies, empowering you to troubleshoot and optimize your purification processes effectively.

Introduction to the Purification Challenge

3,6,9,12,15-Pentaoxaheptadec-1-ene is a short-chain, functionalized PEG derivative with an allylic terminus, making it a valuable building block in bioconjugation, drug delivery systems, and materials science. The precise structure and high purity of this reagent are critical for the success of subsequent applications. However, its synthesis often results in a mixture containing residual starting materials, byproducts, and oligomers of varying PEG chain lengths. These impurities can interfere with downstream reactions and compromise the efficacy and safety of the final product.

Chromatography is the most powerful technique for isolating the target molecule and ensuring its purity. This guide will focus on the most effective chromatographic strategies to achieve this.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 3,6,9,12,15-Pentaoxaheptadec-1-ene and the removal of PEG impurities.

Q1: What are the typical PEG-related impurities I should expect?

A: During the synthesis of 3,6,9,12,15-Pentaoxaheptadec-1-ene, you can expect several types of impurities:

  • Shorter or Longer Oligomers: Homologues of the target molecule with fewer or more ethylene glycol units.

  • Diol Impurities: PEG molecules with hydroxyl groups at both ends (e.g., pentaethylene glycol) instead of the desired terminal allyl group.

  • Unreacted Starting Materials: Residual reagents from the synthetic process.

  • Byproducts from Side Reactions: Molecules formed through unintended reaction pathways.

Q2: Which chromatographic technique is the best starting point for purification?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the best starting point.[1][2][] This technique separates molecules based on their hydrophobicity. Since PEG oligomers differ slightly in their chain length and thus their interaction with the non-polar stationary phase, RP-HPLC can provide excellent resolution.[1][4]

Q3: How do I choose between Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC)?

A: The choice depends on the polarity of your compound and its impurities.

  • Choose Reversed-Phase (e.g., C18 or C4 column) if your compound has sufficient hydrophobicity to be retained on the column. For PEG-like molecules, longer chains are more retained.[5]

  • Choose HILIC if your compound is highly polar and shows little to no retention on a reversed-phase column, eluting at or near the solvent front.[6][7] HILIC utilizes a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. In HILIC, water is the strong, eluting solvent.[6][7]

Q4: My compound lacks a strong UV chromophore. How can I detect it during chromatography?

A: This is a common issue with PEG compounds. Standard UV detection is often unsuitable.[8] The recommended detection methods are:

  • Evaporative Light Scattering Detector (ELSD) [4][8][9]

  • Charged Aerosol Detector (CAD) [10][11]

  • Mass Spectrometry (MS) [10][12]

  • Refractive Index (RI) Detector (Note: RI detectors are not compatible with gradient elution, which is often necessary for separating oligomers).[8]

ELSD and CAD are near-universal detectors for non-volatile analytes and are well-suited for the gradient methods typically required for PEG separations.[8][10]

Q5: Can I use flash chromatography for this purification?

A: Yes, flash chromatography is an excellent technique for preparative, large-scale purification of your compound.[13][14] It can be performed in both reversed-phase and HILIC modes. HILIC on a silica flash column can be a cost-effective and efficient method for purifying highly polar compounds.[7][13]

Q6: How does temperature affect the separation of PEGs in reversed-phase chromatography?

A: The effect of temperature is counterintuitive for PEGs. In many reversed-phase systems, particularly with acetonitrile/water mobile phases, increasing the temperature increases the retention of PEG oligomers.[1][9][15] This is attributed to the hydrophobic interactions of the PEG chains with the stationary phase.[1] Therefore, optimizing the column temperature can be a powerful tool to improve resolution.

Troubleshooting Guide: Common Purification Problems & Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution Between Target and Impurities Incorrect Mobile Phase or Gradient: The solvent system may not be selective enough.Optimize the Gradient: Try a shallower gradient for better separation of closely eluting peaks. Change Organic Modifier: If using acetonitrile, try methanol or vice-versa. The selectivity will change.[4]
Wrong Stationary Phase: The column chemistry (e.g., C18) may not be optimal.Test Different Stationary Phases: For RPC, compare C18 with C4 or C8.[2][16] If the compound is very polar, switch to a HILIC column (e.g., bare silica, amine, or diol).[6][17][18]
Column Overloading: Too much sample was injected for the column dimensions.Reduce Sample Load: Decrease the amount of material injected onto the column.
Broad or Tailing Peaks Secondary Interactions: Polar silanol groups on the silica backbone can interact with the ether oxygens of the PEG chain, causing tailing.Use an Additive: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress silanol interactions. Use an End-capped Column: Ensure you are using a high-quality, end-capped column.
PEG Dispersity: The inherent distribution of different PEG chain lengths within an impurity can cause peak broadening.[5]This may be unavoidable. The goal is to achieve baseline separation between the center of the impurity peak and the target peak.
No Retention on Reversed-Phase Column Compound is Too Polar: The molecule has insufficient hydrophobic character to interact with the C18 stationary phase.Switch to HILIC: This is the ideal scenario for using HILIC, which is designed for retaining and separating highly polar compounds.[6][7] Use a C18 Aqueous Column: These columns have a modified surface to prevent phase collapse in highly aqueous mobile phases.[18]
Irreproducible Retention Times Insufficient Column Equilibration: The column was not allowed to fully stabilize with the initial mobile phase conditions between runs.Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before each injection.
Temperature Fluctuations: Ambient temperature changes can affect retention, especially with PEGs.[15]Use a Column Thermostat: Maintain a constant column temperature for consistent results.[2][10]
Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of the organic component).Prepare Fresh Mobile Phase Daily: Do not store aqueous/organic mobile phases for extended periods.
Extraneous PEG Peaks (System Contamination) Contaminated Solvents/Glassware: PEGs are common contaminants in detergents, plastics, and personal care products.[19]Use High-Purity Solvents: Use LC-MS grade solvents.[20] Avoid Plastic Containers: Store solvents in glass bottles.[19] Dedicate Glassware: Use glassware exclusively for chromatography and rinse thoroughly with solvent before use. Avoid washing with detergents.[19][20]
Visualized Workflows and Protocols
Workflow for Method Selection

This diagram outlines the decision-making process for selecting the appropriate chromatographic method.

MethodSelection start Start: Crude Sample of 3,6,9,12,15-Pentaoxaheptadec-1-ene solubility_test Test Solubility & Perform Analytical Scout Run (Small Scale RPC) start->solubility_test retention_check Is the compound retained on the RP column? solubility_test->retention_check use_rpc Proceed with Reversed-Phase Chromatography (RPC) Optimization retention_check->use_rpc  Yes   use_hilic Switch to Hydrophilic Interaction Chromatography (HILIC) retention_check->use_hilic  No   scale_up Scale up to Preparative/Flash Chromatography use_rpc->scale_up use_hilic->scale_up Troubleshooting start Problem Observed in Chromatogram q_resolution Is it Poor Resolution? start->q_resolution q_peak_shape Is it Poor Peak Shape (Broad/Tailing)? q_resolution->q_peak_shape No sol_grad Optimize Gradient (Make it Shallower) q_resolution->sol_grad Yes q_retention Is it a Retention Issue (None or Irreproducible)? q_peak_shape->q_retention No sol_additive Add Mobile Phase Modifier (e.g., 0.1% TFA) q_peak_shape->sol_additive Yes sol_hilic Switch to HILIC q_retention->sol_hilic No Retention sol_equil Increase Equilibration Time & Use Column Thermostat q_retention->sol_equil Irreproducible sol_column Change Column (RPC -> HILIC or C18 -> C4) sol_grad->sol_column sol_load Reduce Sample Load sol_additive->sol_load

Sources

Technical Support Center: Optimizing Pentaethylene Glycol Vinyl Ether Synthesis via Transetherification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pentaethylene glycol monovinyl ether (PEG5-VE). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthesis protocols, troubleshoot common issues, and improve overall yield and purity. As your dedicated application scientist, I will provide field-proven insights grounded in established chemical principles to help you navigate the complexities of this reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the transetherification process for synthesizing PEG5-VE.

Q1: What is the core principle of transetherification for vinyl ether synthesis?

A: Transetherification is a chemical reaction that involves the exchange of an alkoxy group of an ether with an alcohol. In this specific context, it is the transfer of a vinyl group from a readily available vinyl donor, such as ethyl vinyl ether (EVE) or vinyl acetate, to pentaethylene glycol (PEG5). The reaction is an equilibrium process, catalyzed by various transition metal complexes or acids.[1] To achieve high yields, the equilibrium must be shifted towards the product side, often by using a large excess of the vinyl donor or by removing the alcohol byproduct (e.g., ethanol when using EVE).[1][2]

Q2: What are the most common catalytic systems for this reaction?

A: Several catalytic systems have been developed, each with distinct advantages and disadvantages. The choice of catalyst is critical and depends on factors like desired reaction conditions (temperature, time), substrate tolerance, and cost. Palladium and Iridium-based catalysts are currently favored for their high efficiency and milder reaction conditions compared to older methods using mercury salts.[2][3]

Catalyst System Typical Vinyl Donor Advantages Disadvantages Key References
Palladium (II) Complexes Ethyl Vinyl Ether (EVE)High efficiency, mild conditions (room temp.), good functional group tolerance.[2]Can be sensitive to air and moisture, requiring inert atmosphere. Ligand choice is crucial.[2]Fayad et al. (2022)[2]
Iridium (I) Complexes Vinyl AcetateVersatile, applicable to a wide range of primary, secondary, and tertiary alcohols.[3]May require higher temperatures. Catalyst can be expensive.[4]Okimoto et al. (2002)[3]
Gold (I) Complexes AlkynesUnique reactivity for O-vinylation, operates under mild conditions.[5]Primarily used for addition to alkynes, not direct transetherification. Can be prone to hydration side reactions.[5][6]Li et al. (2013)[5]
Mercury (II) Salts Ethyl Vinyl Ether (EVE)Historically significant and effective.[7][8]Highly toxic. Poor atom economy and significant environmental/health risks.[9] Largely replaced by modern catalysts.Yuki et al. (1969)[8]

Q3: Can you illustrate the general mechanism for a palladium-catalyzed transetherification?

A: Certainly. The mechanism, while complex, can be simplified into a catalytic cycle. The process begins with the coordination of the alcohol (pentaethylene glycol) and the vinyl donor (ethyl vinyl ether) to the palladium center. This is followed by an exchange of the alkoxy groups, leading to the formation of the desired pentaethylene glycol vinyl ether and ethanol. The products are then released, regenerating the catalyst for the next cycle.

G cat Pd(II) Catalyst (e.g., [Pd(phen)(OAc)₂]) intermediate [Pd]-Coordinated Complex (PEG5-OH + EVE) cat->intermediate Coordination peg Pentaethylene Glycol (PEG5-OH) peg->intermediate eve Ethyl Vinyl Ether (EVE) eve->intermediate intermediate->cat Alkoxy Exchange & Product Release product Pentaethylene Glycol Vinyl Ether (PEG5-VE) intermediate->product byproduct Ethanol (EtOH) intermediate->byproduct end_prod Purified Product product->end_prod removed Removed to Shift Equilibrium byproduct->removed

Caption: Palladium-catalyzed transetherification cycle.

Q4: How can I effectively monitor the reaction's progress?

A: Reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts from over-reaction. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the pentaethylene glycol starting material.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide quantitative data on the conversion of starting material and the formation of the product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an aliquot from the reaction mixture, removing the volatile components (like EVE and solvent), and running a ¹H NMR spectrum can give a precise conversion percentage by comparing the integration of characteristic peaks of the starting material and the product.[2]

Section 2: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction has run for 24 hours, but TLC/NMR analysis shows very low conversion to the desired vinyl ether. What are the likely causes and how can I fix this?

A: Low yield is the most common issue and can stem from several factors. Systematically investigating the following points is the best approach.[11][12]

Troubleshooting Checklist:

  • Catalyst Activity:

    • Cause: The catalyst may be inactive or poisoned. Palladium catalysts, for instance, can be sensitive to impurities.[13]

    • Solution:

      • Use Fresh Catalyst: Ensure your catalyst (e.g., Palladium (II) Acetate) is from a reliable source and has been stored correctly.

      • In-Situ Generation: For palladium systems using a ligand like 1,10-phenanthroline, ensure the catalyst is pre-formed by stirring the palladium salt and the ligand in the solvent for about 30 minutes before adding the reactants.[2] This in-situ generation is critical for forming the active catalytic species.

      • Check for Inhibitors: Water is a known inhibitor for many catalytic systems. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[12][14]

  • Reagent Purity & Quality:

    • Cause: Impurities in your starting materials can interfere with the reaction.

    • Solution:

      • Pentaethylene Glycol (PEG5): PEG is hygroscopic. Dry it under a high vacuum at a slightly elevated temperature (e.g., 40-50°C) before use to remove residual water.

      • Ethyl Vinyl Ether (EVE): EVE can contain acidic impurities or stabilizers. Passing it through a short plug of basic alumina or potassium hydroxide pellets can purify it.[7]

  • Reaction Equilibrium:

    • Cause: As an equilibrium reaction, if the byproduct (ethanol) is not removed or sufficiently diluted, the reaction will not proceed to completion.

    • Solution:

      • Increase Vinyl Donor Excess: The most common strategy is to use a large molar excess of the vinyl donor (e.g., 10-15 equivalents of EVE relative to the alcohol).[2] This statistically favors the forward reaction.

      • Removal of Byproduct: While more complex to set up, performing the reaction with a system to remove the lower-boiling ethanol byproduct (e.g., using molecular sieves[7]) can effectively drive the reaction to completion.

  • Incorrect Reaction Conditions:

    • Cause: Sub-optimal temperature or inefficient mixing can lead to poor results.[15]

    • Solution:

      • Temperature: While many modern palladium-catalyzed reactions work at room temperature, some systems may require gentle heating (e.g., 40-50°C) to increase the reaction rate.[16] However, excessive heat can lead to catalyst decomposition or side reactions.

      • Stirring: Ensure vigorous and continuous stirring to maintain a homogenous reaction mixture, especially if the catalyst has limited solubility.[11]

Problem 2: Significant Formation of Byproducts

Q: I'm getting a good conversion of my starting material, but my crude product contains significant impurities. What are these and how can I prevent them?

A: The two most common byproducts in this synthesis are the di-vinylated PEG5 and acetals.

  • Di-vinyl Ether Formation:

    • Cause: This occurs when both hydroxyl groups of pentaethylene glycol react. While PEG5 has two primary hydroxyls, if one end reacts to form the monovinyl ether, the remaining hydroxyl can also undergo transetherification, especially with long reaction times or high catalyst loading.

    • Solution:

      • Control Stoichiometry: Use a molar excess of pentaethylene glycol relative to the vinylating agent if you want to favor the mono-substituted product. However, this is counterintuitive for driving the reaction to completion. The more practical approach is to carefully control the reaction time.

      • Monitor Closely: Stop the reaction as soon as the starting material is consumed but before significant amounts of the di-vinyl ether appear (as monitored by TLC or LC-MS). In some cases, accepting a slightly lower conversion of the starting material is preferable to a complex purification.

  • Acetal Formation:

    • Cause: The alcohol byproduct (ethanol) or unreacted PEG5 can add across the double bond of the vinyl ether product in the presence of an acid catalyst. This is a significant issue if your system has become acidic.[17][18]

    • Solution:

      • Ensure Anhydrous Conditions: Water can contribute to the formation of acidic species that catalyze acetal formation.

      • Buffer the Reaction: The addition of a non-nucleophilic base (e.g., sodium carbonate in iridium-catalyzed systems[3]) can neutralize trace acids and prevent this side reaction.

      • Purification Strategy: Interestingly, this side reaction can be used to your advantage during purification. If you have unreacted PEG5, adding a small amount of acid catalyst after the main reaction can convert the residual alcohol into an acetal, which has a very different boiling point, simplifying distillative purification of your desired monovinyl ether.[17]

Problem 3: Difficulty in Product Purification

Q: My product is difficult to isolate from the unreacted pentaethylene glycol. What is the best purification strategy?

A: The high boiling point and polarity of both the starting material and the product make purification challenging. A multi-step approach is often necessary.

  • Initial Workup:

    • After the reaction, quench it by adding a small amount of a basic solution (e.g., dilute sodium bicarbonate) to neutralize the catalyst.

    • Perform a liquid-liquid extraction. Use a solvent like dichloromethane or ethyl acetate to extract the product from the aqueous phase.[2] This will remove water-soluble salts.

  • Removal of Excess Reagents:

    • The excess ethyl vinyl ether and the reaction solvent can be removed under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Flash Column Chromatography: This is often the most effective method. Use a silica gel column with a gradient eluent system, typically starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity to elute your product.[19]

      • Pro-Tip: To prevent potential acid-catalyzed decomposition on the silica, you can either use deactivated (neutral) alumina or treat the silica gel with a small amount of triethylamine in the eluent (e.g., 1%).

    • Distillation Under High Vacuum: Due to the high boiling point of PEG5-VE, this requires a good vacuum system (Kugelrohr or short-path distillation apparatus). This method is excellent for removing less volatile impurities but may be difficult to separate from unreacted PEG5 if their boiling points are too close.

Section 3: Experimental Protocol & Workflow

This section provides a representative protocol for the synthesis of pentaethylene glycol monovinyl ether using a palladium-based catalyst, adapted from literature procedures.[2]

Protocol: Palladium-Catalyzed Synthesis of PEG5-VE

  • Catalyst Preparation (In-Situ):

    • In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Palladium (II) acetate (Pd(OAc)₂, 0.02 eq).

    • Add anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve 1,10-phenanthroline (0.03 eq) in anhydrous DCM.

    • Add the 1,10-phenanthroline solution dropwise to the Pd(OAc)₂ suspension.

    • Stir the resulting mixture at room temperature for 30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst.

  • Reaction Execution:

    • In a separate oven-dried flask, dissolve pentaethylene glycol (1.0 eq), previously dried under vacuum, in anhydrous DCM.

    • Add ethyl vinyl ether (EVE, 12.0 eq).

    • Add the PEG5/EVE solution to the flask containing the activated catalyst.

    • Seal the flask and stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or by taking an aliquot for NMR analysis.

    • Once the reaction reaches desired completion, add 50 mL of distilled water to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane to isolate the pure pentaethylene glycol monovinyl ether.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Section 4: Safety Precautions

  • General Handling: Vinyl ethers are flammable and can form peroxides. Handle them in a well-ventilated fume hood away from ignition sources.

  • Catalyst Safety:

    • Palladium/Iridium: While less toxic than mercury, these heavy metal compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Mercury (Historical Context): If using older protocols involving mercury salts (e.g., mercuric acetate), extreme caution is mandatory. Mercury is a potent neurotoxin with cumulative effects.[9] All work must be conducted in a designated fume hood over a spill tray.[20][21] Specialized spill kits must be available, and all waste must be disposed of as hazardous mercury waste according to institutional guidelines.[22][23]

  • Solvents: Anhydrous solvents like DCM and THF have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Yuki, H., Hatada, K., & Nagata, K. (1969). On the Mechanism of the Vinyl Transetherification Reaction Catalyzed by Mercuric Acetate. Bulletin of the Chemical Society of Japan, 42(12), 3546-3549. [Link]

  • Wikipedia. (n.d.). Transesterification. [Link]

  • Li, C., Zhang, J., & Zhang, J. (2013). Ambient gold-catalyzed O-vinylation of cyclic 1,3-diketone: A vinyl ether synthesis. Beilstein Journal of Organic Chemistry, 9, 2577-2583. [Link]

  • Okimoto, Y., Sakuraba, S., & Ishii, Y. (2002). Development of a Highly Efficient Catalytic Method for Synthesis of Vinyl Ethers. Journal of the American Chemical Society, 124(8), 1590-1591. [Link]

  • Fayad, A., El Malti, W., Ameduri, B., & Alaaeddine, A. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. RSC Advances, 12, 4082-4091. [Link]

  • Skoog, J. U., et al. (2015). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Polymer Chemistry, 6(45), 7902-7911. [Link]

  • de Oliveira, D., et al. (2019). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Journal of the Brazilian Chemical Society, 30(8), 1671-1681. [Link]

  • Obidike, B. M., et al. (2021). Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. International Journal of Advanced Research in Engineering and Technology, 12(1), 58-69. [Link]

  • Gholami, Z., et al. (2015). Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. Avicenna Journal of Medical Biotechnology, 7(1), 23-29. [Link]

  • Syafiuddin, A., et al. (2024). Optimization of based catalyzed transesterification and characterization of palm oil methyl ester. AIP Conference Proceedings, 2993(1). [Link]

  • Okhawilai, M., et al. (2023). Optimized conditions and validation for transesterification process. Case Studies in Chemical and Environmental Engineering, 8, 100473. [Link]

  • Yuki, H., Hatada, K., & Nagata, K. (1969). On the Mechanism of the Vinyl Transetherification Reaction Catalyzed by Mercuric Acetate. Bulletin of the Chemical Society of Japan, 42(12). [Link]

  • Plenio, H., & Merz, T. (2016). Synthesis of Fulvene Vinyl Ethers by Gold Catalysis. ChemistryOpen, 5(5), 452-456. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Obora, Y., & Ishii, Y. (n.d.). Iridium-Catalyzed Vinylation of Alcohols with Vinyl Acetate. Organic Syntheses. [Link]

  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?[Link]

  • Wang, Y., et al. (2023). Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides. Organic Letters, 25(29), 5483-5487. [Link]

  • Samui, A. B., & Kulkarni, V. R. (2007). Synthesis, purification and curing studies of vinyl ester network. Pigment & Resin Technology, 36(3), 162-167. [Link]

  • Kida, K., et al. (2010). Process for production of high-purity vinyl ether.
  • Aoshima, S., & Higashimura, T. (1989). Poly(Vinyl Ethers). In Comprehensive Polymer Science and Its Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Miller, S. A., & Schechter, W. H. (1968). Preparation of vinyl ethers.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?[Link]

  • BearWorks. (n.d.). Synthesis Of Poly(Ethylene Glycol) Vinyl Ethers And Their Copolymerization With N-Phenylmaleimide. [Link]

  • ResearchGate. (2022). Transesterification reaction via alumina based catalysts not working?[Link]

  • ResearchGate. (n.d.). Methods for Vinyl Ether Synthesis. [Link]

  • Zhang, S., et al. (2018). Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s with Various Molecular Weights as Phase Change Materials. Polymers, 10(2), 205. [Link]

  • NUS Chemistry. (n.d.). Use, Handling and Clean-Up Procedures Mercury. [Link]

  • Georgia Tech Environmental Health & Safety. (n.d.). Safe Handling of Mercury and Mercury Compounds. [Link]

  • BASF AG. (1996). Process for the preparation of monovinyl ethers.
  • Jefferson Lab. (2013). Mercury and Mercury Compounds Safe Handling Guidelines. [Link]

  • The Safety Master. (2024). Mercury Handling Safety: Protocols and Precautions in Laboratory Settings. [Link]

  • DTIC. (n.d.). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. [Link]

  • Google Patents. (n.d.). Preparation method of ethylene glycol monovinyl ether. CN112299964A.
  • DTU Research Database. (n.d.). Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols. [Link]

  • SciSpace. (n.d.). Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers. [Link]

  • Zhang, L., & Wang, P. G. (2018). Solid Phase Stepwise Synthesis of Polyethylene Glycol. ACS Combinatorial Science, 20(1), 23-28. [Link]

Sources

Technical Support Center: Storage, Stability, and Inhibition of PEG Vinyl Ether Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Poly(ethylene glycol) (PEG) vinyl ether monomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful handling and application of these versatile monomers. Given their unique reactivity, proper storage and a nuanced understanding of polymerization inhibitors are critical for experimental success. This document will serve as a troubleshooting resource and a repository of frequently asked questions to ensure the integrity of your materials and the reproducibility of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of PEG vinyl ether monomers. The diagnostic approach is structured to identify the root cause and provide actionable solutions.

Issue 1: Spontaneous Polymerization in Storage Container

You open a previously good bottle of PEG vinyl ether monomer only to find it has become viscous or solidified. This indicates premature, spontaneous polymerization.

  • Potential Cause A: Inadequate Inhibition or Inhibitor Depletion

    • Scientific Rationale: PEG vinyl ether monomers are highly susceptible to cationic polymerization, which can be initiated by trace acidic impurities.[1][2] While they are less prone to spontaneous free-radical polymerization than acrylates, it is not impossible.[3] Inhibitors, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), are added to scavenge free radicals that can form due to exposure to oxygen, light, or heat. These inhibitors are consumed over time, and their depletion leaves the monomer unprotected.

    • Troubleshooting Steps:

      • Review Certificate of Analysis (CofA): Confirm the type and concentration of the inhibitor originally added by the manufacturer.

      • Assess Storage History: Was the bottle frequently opened? Was the headspace purged with an inert gas (e.g., nitrogen or argon) after each use? Frequent exposure to atmospheric oxygen will accelerate inhibitor consumption.

      • Inspect for Contaminants: Check for any visible signs of contamination or discoloration that might indicate the introduction of an acidic initiator.

  • Potential Cause B: Improper Storage Temperature

    • Scientific Rationale: Heat provides the activation energy necessary to initiate polymerization. Even with an inhibitor present, elevated temperatures can lead to a rate of radical formation that overwhelms the inhibitor's capacity to scavenge them.[4] For cationic polymerization, heat can accelerate reactions with trace acid impurities.

    • Troubleshooting Steps:

      • Verify Storage Location: Confirm that the monomer was stored in a cool, dark place as recommended. Ideal storage temperatures are typically 2-8°C.[5][6][7][8] Avoid storing near heat sources or in direct sunlight.[7][8]

      • Check Temperature Logs: If available, review the temperature logs for the storage unit to identify any periods of temperature fluctuation or excursions above the recommended range.

  • Potential Cause C: Acidic Contamination

    • Scientific Rationale: The vinyl ether group is exceptionally sensitive to acid-catalyzed hydrolysis and, more critically, cationic polymerization.[9][10] Trace amounts of acidic impurities, introduced from glassware, spatulas, or the atmosphere (e.g., CO2 in the presence of moisture forming carbonic acid), can act as potent initiators.

    • Troubleshooting Steps:

      • Evaluate Handling Procedures: Ensure that only clean, dry, and preferably base-washed glassware is used for handling the monomer.

      • Consider the Environment: Work in a low-humidity environment and minimize the time the bottle is open to the atmosphere.

Troubleshooting Flowchart for Premature Polymerization

start Problem: Monomer Polymerized in Bottle q_temp Was monomer stored at recommended temp (e.g., 2-8°C)? start->q_temp cause_temp Root Cause: Thermal Initiation q_temp->cause_temp No q_handling Was monomer exposed to air, moisture, or acidic contaminants? q_temp->q_handling Yes solution Solution: Discard monomer. Review storage and handling protocols. cause_temp->solution cause_inhibitor Root Cause: Inhibitor Depletion q_handling->cause_inhibitor Yes (Air Exposure) cause_acid Root Cause: Acidic Contamination q_handling->cause_acid Yes (Moisture/Acid) q_handling->solution No cause_inhibitor->solution cause_acid->solution

Caption: Workflow to diagnose the cause of premature monomer polymerization.

Issue 2: Polymerization Fails to Initiate or is Sluggish

You attempt to polymerize your PEG vinyl ether monomer, but the reaction does not start, or the conversion rate is significantly lower than expected.

  • Potential Cause A: Excessive Inhibitor Concentration

    • Scientific Rationale: The function of an inhibitor is to terminate polymerization. If you are performing a free-radical polymerization, the inhibitor will scavenge your initiating radicals. In cationic polymerizations, while phenolic inhibitors are less effective, they can still interfere. Some inhibitors or their byproducts might also coordinate with and deactivate certain catalysts.

    • Solution: The inhibitor must be removed prior to polymerization. The most common and effective method is passing the monomer through a column of activated basic alumina.[11]

  • Potential Cause B: Presence of Nucleophilic Impurities (for Cationic Polymerization)

    • Scientific Rationale: Cationic polymerization proceeds via a highly reactive carbocationic propagating center.[1][12] Water, alcohols, or amines are nucleophiles that can attack this carbocation, leading to chain termination. Amines, in particular, can neutralize the acidic initiators required for cationic polymerization.[3]

    • Solution:

      • Use Anhydrous Conditions: Ensure all solvents, reagents, and glassware are rigorously dried.

      • Purify Monomer: If impurities are suspected, distillation under reduced pressure can be effective. However, this must be done with extreme care to prevent thermal polymerization in the distillation pot. Ensure an inhibitor is present during distillation.

Section 2: Frequently Asked Questions (FAQs)

Storage & Stability

Q1: What are the ideal storage conditions for PEG vinyl ether monomers? A: PEG vinyl ether monomers should be stored in a cool, dark, and dry environment. The ideal temperature range is typically 2-8°C .[5][6][7][8] They should be stored in their original airtight container, and the headspace should be purged with an inert gas like argon or nitrogen after each use to minimize oxygen exposure, which depletes the inhibitor.[13]

ParameterRecommendationRationale
Temperature 2–8°CMinimizes spontaneous thermal polymerization.[7][8]
Light Store in an opaque or amber container in the darkPrevents photo-initiation of polymerization.[13]
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen from depleting the radical inhibitor.[13]
Humidity Low / DryPrevents acid-catalyzed hydrolysis of the vinyl ether group.[6]

Q2: My monomer has a slight yellow tint. Is it still usable? A: A slight yellowing is often due to the oxidation of the phenolic inhibitor (like MEHQ) and does not necessarily mean the monomer itself has degraded. However, it is an indicator that the inhibitor is being consumed. If the monomer is still liquid and meets your analytical specifications (e.g., via NMR for purity), it is likely usable. For high-purity applications, it is recommended to pass the monomer through an inhibitor-removal column immediately before use.

Q3: Can I freeze PEG vinyl ether monomers for long-term storage? A: While freezing can significantly slow down degradation pathways, it is crucial to consider the freezing point of the specific PEG vinyl ether. For low molecular weight PEGs, this can be below -20°C. A key concern is moisture condensation upon thawing. If you choose to freeze the monomer, ensure it is in a tightly sealed container with an inert atmosphere, and allow it to warm completely to room temperature before opening to prevent atmospheric moisture from condensing inside the bottle.

Polymerization Inhibitors

Q4: What are the common inhibitors used for PEG vinyl ether monomers and why? A: The most common inhibitors are phenolic compounds that act as radical scavengers. They are chosen for their efficiency and ease of removal.

InhibitorTypical ConcentrationMechanism of Action
4-Methoxyphenol (MEHQ) 50-500 ppmExcellent radical scavenger, requires oxygen to be effective.[4]
Butylated Hydroxytoluene (BHT) 200-1000 ppmPotent radical scavenger, does not require oxygen.
Hydroquinone (HQ) 100-1000 ppmEffective radical scavenger, but can be more challenging to remove.[14]

Q5: Do I need to remove the inhibitor before my polymerization? A: Yes, in almost all cases. For free-radical polymerizations, removal is mandatory as the inhibitor will consume your initiator. For cationic polymerizations, while the mechanism of inhibition is different, removal is still highly recommended to prevent side reactions and ensure reproducibility.[1][12]

Mechanism of Phenolic Inhibition

cluster_0 Polymerization Chain R_dot R• (Initiating Radical) M Monomer R_dot->M + Monomer RM_dot RM• (Propagating Radical) R_dot->RM_dot Initiation Polymer Polymer Chain RM_dot->Polymer + n(Monomer) Propagation MEHQ MEHQ-OH (Inhibitor) RM_dot->MEHQ + MEHQ-OH MEHQ_O_dot MEHQ-O• (Stable Radical) RM_dot->MEHQ_O_dot H• Abstraction (Inhibition) Terminated RM-H (Terminated Chain) start Planning a Polymerization? q_type What type of polymerization? start->q_type radical Free-Radical Polymerization q_type->radical Free-Radical cationic Cationic Polymerization q_type->cationic Cationic remove Action: REMOVE INHIBITOR (e.g., Alumina Column) radical->remove remove_rec Action: REMOVE INHIBITOR (Strongly Recommended) cationic->remove_rec proceed Rationale: Ensures initiator efficiency and prevents termination. remove->proceed proceed_rec Rationale: Prevents side reactions and ensures reproducibility. remove_rec->proceed_rec

Sources

Purification of poly(pentaethylene glycol vinyl ether) by precipitation methods

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of poly(pentaethylene glycol vinyl ether), structured as a high-level troubleshooting and protocol resource.

Introduction: The Challenge of Amphiphilicity

Poly(pentaethylene glycol vinyl ether) (Poly(PEG5VE)) represents a unique challenge in polymer workup. Unlike simple poly(alkyl vinyl ether)s which are hydrophobic, or pure PEG which is hydrophilic, Poly(PEG5VE) is amphiphilic and thermoresponsive .

Synthesized via Living Cationic Polymerization , the crude mixture typically contains:

  • Target Polymer: Poly(PEG5VE).

  • Lewis Acid Catalyst Residues: (e.g., Et

    
    AlCl
    
    
    
    , SnCl
    
    
    , TiCl
    
    
    ).
  • Quenched Initiator Fragments: (e.g., acetals).

  • Unreacted Monomers.

This guide provides two validated workflows to isolate high-purity polymer: Solvent-Induced Precipitation (Standard) and Thermoresponsive Phase Separation (Advanced).

Module 1: Chemical Precipitation (Standard Protocol)

Best for: Removal of unreacted monomer and low-molecular-weight oligomers.

The Protocol
  • Quenching: Terminate the polymerization immediately by adding ammoniacal methanol (0.5% NH

    
     in MeOH) at the reaction temperature (usually -78°C or 0°C). This neutralizes the Lewis acid species, preventing side reactions or crosslinking during warming.
    
  • Catalyst Extraction (Critical Step):

    • Dilute the reaction mixture with Dichloromethane (DCM) .

    • Wash the organic phase sequentially with:

      • Dilute HCl (0.1 M)

        
         Removes Al/Sn/Ti species.
        
      • Saturated NaHCO

        
        
        
        
        
        Neutralizes acid.
      • Brine

        
         Breaks emulsions.
        
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate via rotary evaporation to a viscous syrup (approx. 20-30 wt% polymer).
  • Precipitation:

    • Prepare a beaker of Diethyl Ether (or a 1:1 mix of Diethyl Ether/Hexane) cooled to -20°C or lower.

    • Dropwise add the polymer concentrate into the stirring non-solvent.

    • Ratio: 1 part polymer solution : 10 parts non-solvent.

Troubleshooting: "My Polymer is Oiling Out"

A common issue with PEG-functionalized vinyl ethers is that they form a sticky oil at the bottom of the beaker instead of a discrete powder.

Symptom Root Cause Corrective Action
Sticky Oil / Gum

is too low; Non-solvent is too warm.
Cool Further: Place the non-solvent beaker in a Dry Ice/Acetone bath (-78°C). The oil will harden into a glass that can be crushed and filtered.
Milky Supernatant Loss of low MW chains.Acceptable Loss: If you require narrow dispersity (Đ), this is actually beneficial (fractionation). If yield is critical, switch to Dialysis.
No Precipitation Polymer is too soluble in Ether.Change Non-Solvent: Switch to pure Hexane or Pentane . Note: PEG5VE is very lipophilic for a PEG; Hexane is a stronger non-solvent than Ether.
Visual Workflow: Chemical Precipitation

PrecipitationWorkflow cluster_trouble Troubleshooting: Oiling Out Reaction Crude Reaction (Living Cationic) Quench Quench (MeOH/NH3) Reaction->Quench Terminate Wash Aq. Wash (HCl -> NaHCO3) Quench->Wash Remove Catalyst Conc Concentrate (Rotovap to Syrup) Wash->Conc DCM Phase Precip Precipitation (Cold Diethyl Ether) Conc->Precip Dropwise Addn Filter Filtration/Decanting Precip->Filter Isolate Solid DryIce Dry Ice Bath (-78°C) Precip->DryIce If sticky

Caption: Standard workup workflow from cationic polymerization termination to final powder isolation.

Module 2: Thermoresponsive Purification (LCST Method)

Best for: "Green" purification, removal of hydrophobic impurities, and catalyst salts.

The Science: Why Simple Heating Fails

Poly(PEG5VE) exhibits LCST (Lower Critical Solution Temperature) behavior. Below the LCST, it is water-soluble (hydrated coils); above it, it phase-separates (dehydrated globules).

  • The Problem: The LCST of PEG-vinyl ethers increases with the length of the PEG side chain.

    • PEG2-VE (MOVE): LCST

      
       70°C.
      
    • PEG5-VE: LCST is likely >95°C or effectively soluble up to boiling.

  • The Solution: Salting Out. Adding salt lowers the chemical potential of water, disrupting the hydration shell and lowering the LCST to a manageable range (Hofmeister effect).

The Protocol (Salting-Out Phase Separation)
  • Dissolution: Dissolve the crude polymer in cold water (4°C) .

    • Note: Hydrophobic impurities (unreacted vinyl ether monomer) may not dissolve. Filter them out cold.

  • Salting: Add Na

    
    SO
    
    
    
    (Sodium Sulfate) to a concentration of 0.5 M to 1.0 M .
    • Effect: This will drop the cloud point of Poly(PEG5VE) from >95°C to approx. 40–50°C .

  • Heating: Heat the solution to 60°C in a water bath. The solution will turn opaque white (cloud point).

  • Separation:

    • Keep the mixture hot (60°C).

    • Centrifuge (if possible, using a heated rotor) or allow to settle in a heated bath.

    • The polymer will form a viscous, polymer-rich phase at the bottom (or top, depending on density vs brine).

  • Recovery: Decant the supernatant (containing salts and catalyst residues). Redissolve the polymer in cold water and dialyze (MWCO 1000 or 3500) against pure water to remove the added Na

    
    SO
    
    
    
    .
Visual Workflow: LCST Phase Separation

LCSTWorkflow ColdSol 1. Cold Solution (4°C) Polymer + Impurities SaltAdd 2. Add Na2SO4 (1.0 M) (Lowers LCST) ColdSol->SaltAdd Prepare Heat 3. Heat to 60°C (Phase Separation) SaltAdd->Heat Induce Transition Centrifuge 4. Centrifuge (Hot) Heat->Centrifuge Agglomerate Recover 5. Recover Polymer Phase Centrifuge->Recover Decant Supernatant Dialysis 6. Dialysis (Remove Salt) Recover->Dialysis Purify

Caption: Salting-out assisted LCST purification method for high-hydrophilicity PEG-vinyl ethers.

FAQ: Troubleshooting & Expert Insights

Q1: Why is my purified polymer yellow/brown?

  • Cause: This is often due to oxidized iodine species if an HI/I

    
     initiator system was used, or residual oxidized phenols if a phenolic chain-end was used.
    
  • Fix: Wash the organic phase with 10% Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    during the workup (Module 1, Step 2). This reduces iodine species to colorless iodide.

Q2: Can I use dialysis instead of precipitation?

  • Answer: Yes, and for biomedical applications, it is recommended. Precipitation can trap salts.

  • Protocol: Dissolve crude polymer in water (or methanol if insoluble in water). Use a Regenerated Cellulose (RC) membrane.

    • Warning: Ensure your polymer MW is at least 2x the MWCO (Molecular Weight Cut-Off) of the membrane to prevent yield loss.

Q3: How do I store Poly(PEG5VE)?

  • Answer: Poly(vinyl ether)s are susceptible to acidic hydrolysis of the acetal linkage in the backbone.

  • Storage: Store dry, under Argon/Nitrogen, at -20°C. Ensure no traces of acid remain from the workup. Adding a trace of triethylamine (TEA) before the final rotary evaporation can stabilize the polymer.

References

  • Aoshima, S., & Kanaoka, S. (2009). "A Renaissance in Living Cationic Polymerization." Chemical Reviews, 109(11), 5245–5287. Link

    • Foundational text on the synthesis and workup of living c
  • Lutz, J. F., & Hoth, A. (2006). "Preparation of Ideal PEG Analogues with a Tunable Thermosensitivity by Controlled Radical Copolymerization." Macromolecules, 39(2), 893–896. Link

    • Establishes the relationship between oligo(ethylene glycol) side chain length and LCST/Cloud Point behavior.
  • Magnusson, J. P., et al. (2008). "In Situ Growth of Side-Chain PEG Polymers from Functionalized Gold Nanoparticles." Macromolecules, 41(6), 2309–2311. Link

    • Provides solubility data and precipitation protocols for PEG-functionalized polymers using diethyl ether/hexane systems.
  • Zhang, Y., et al. (2012). "Salt-Responsive Poly(ethylene glycol) Analogues: Tuning the LCST by Anion Specificity." Journal of Physical Chemistry B, 116(15), 4655–4661. Link

    • Authoritative source on the "Salting Out" effect for lowering the LCST of hydrophilic PEG-polymers.

Validation & Comparative

Precision Quantitation of PEG-Vinyl Ethers: A 1H NMR Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyethylene Glycol (PEG) Vinyl Ethers (PEG-VE) are critical intermediates in the synthesis of hydrogels and "click" chemistry conjugates. Unlike acrylates, vinyl ethers offer unique hydrolytic sensitivity and reactivity profiles. However, characterizing them is notoriously difficult due to the overwhelming signal of the PEG backbone (


3.6 ppm) relative to the minute end-group signals, particularly as molecular weight (MW) exceeds 5 kDa.

This guide provides a definitive, self-validating 1H NMR protocol for the absolute quantitation of vinyl ether end-groups. It moves beyond standard "quick checks" to establish a quantitative workflow suitable for regulatory filing and high-stakes R&D.

Part 1: The Analytical Challenge

The core difficulty in PEG-VE characterization is dynamic range .

  • The Signal: A 5 kDa PEG-VE has

    
    450 backbone protons for every 3 vinyl ether protons.
    
  • The Noise: The

    
    C satellites of the PEG backbone (1.1% natural abundance) appear as small doublets flanking the main peak. In high MW PEG, these satellites can have integrals larger than the end-groups, leading to false quantitation if not resolved.
    
Comparative Analysis: Why 1H NMR?

While other methods exist, 1H NMR is the only technique offering absolute quantitation without reference standards.

Feature1H NMR (Gold Standard) MALDI-TOF MS Iodometric Titration FT-IR
Primary Output Absolute End-Group Functionality (%)Molecular Weight DistributionBulk UnsaturationQualitative Identity
Quantitation High (Direct proton counting)Low (Ionization bias affects ratios)Medium (Steric hindrance at high MW)None (Beer's law fails in solids)
Sample Req. 10–30 mg< 1 mg> 100 mg< 5 mg
Key Limitation Sensitivity at MW > 20 kDaCannot quantify % substitution accuratelyNon-specific (detects all unsaturation)Low sensitivity
Part 2: 1H NMR Methodology (The Protocol)

This protocol is designed for a 400 MHz (or higher) spectrometer.

1. Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    or
    
    
    .
    • Reasoning:

      
       minimizes viscosity (narrower linewidths) and prevents water exchange with labile protons (though VE protons are non-labile, moisture control is critical for baseline stability).
      
  • Concentration: 15–20 mg/mL.

    • Expert Insight: Do not exceed 30 mg/mL. High viscosity shortens

      
       relaxation, broadening the massive backbone peak and obscuring the adjacent vinyl ether signals.
      
2. Acquisition Parameters (The "Trust" Factors)

Standard default parameters often yield non-quantitative data for polymers. You must manually override these:

  • Pulse Angle:

    
     (maximizes signal-to-noise per unit time).
    
  • Relaxation Delay (

    
    ): 15–20 seconds .
    
    • Causality: The PEG backbone has a long longitudinal relaxation time (

      
      ). If 
      
      
      
      , the backbone saturates, its integral decreases artificially, and your calculated substitution will be falsely high .
  • Scans (NS): Minimum 64 (128 recommended for MW > 5 kDa).

  • Spectral Width: -2 to 14 ppm (ensure no fold-over of satellites).

3. Processing Workflow
  • Apodization: Apply Exponential Multiplication with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is mandatory. Autophase often fails due to the massive backbone signal.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to flatten the regions flanking the PEG peak.

Part 3: Data Interpretation & Calculation
Spectral Assignment

The vinyl ether group (


) has a distinct pattern different from acrylates.
  • 
     3.64 ppm:  PEG Backbone (
    
    
    
    ). Huge singlet.
  • 
     3.9 – 4.2 ppm:  Terminal vinyl protons (
    
    
    
    ). Usually two doublets or a multiplet.
    • Warning: This region often overlaps with the PEG

      
      C satellite.
      
  • 
     6.3 – 6.6 ppm:  Alpha vinyl proton (
    
    
    
    ). A distinct doublet of doublets (dd). Use this for quantitation.
Calculation Logic

To determine the Degree of Substitution (DS), we compare the integral of the unique Vinyl Ether proton (


) to the PEG backbone.




  • Integral

    
    :  Integration of the main peak at 3.64 ppm (set to represent 
    
    
    
    protons).
  • Integral

    
    :  Integration of the signal at 
    
    
    
    6.5 ppm (represents 1 proton).
  • 44.05: Molecular weight of the ethylene oxide monomer unit.

Part 4: Visualization & Workflows
Figure 1: Quantitative NMR Workflow

This diagram outlines the critical decision points in the experimental setup to ensure data integrity.

NMR_Workflow Sample Sample Prep (15mg in 0.6mL CDCl3) Acquisition Acquisition (d1 = 20s, ns = 64) Sample->Acquisition Homogeneity check Processing Processing (Phase & Baseline) Acquisition->Processing FT & Phasing Integration Integration (Backbone vs. 6.5ppm) Processing->Integration Identify Satellites Calculation Calculate DS % (Formula) Integration->Calculation Normalize

Caption: Step-by-step workflow for quantitative NMR analysis of PEG-Vinyl Ethers, emphasizing the critical relaxation delay.

Figure 2: Signal Pathway & Troubleshooting

This diagram illustrates the logical pathway to validate if the observed signal is a true end-group or an artifact.

Troubleshooting_Logic Start Signal Detected? CheckShift Check Shift (Is it ~6.5 ppm?) Start->CheckShift CheckSplitting Check Splitting (Is it a dd?) CheckShift->CheckSplitting Yes Conclusion_False ARTIFACT (Acrylate or Impurity) CheckShift->Conclusion_False No (e.g., 5.8 ppm) CheckSatellites Check Satellites (Is it 0.5% of backbone?) CheckSplitting->CheckSatellites Yes CheckSplitting->Conclusion_False No (Singlet) Conclusion_True VALID Vinyl Ether CheckSatellites->Conclusion_True No (Distinct) Conclusion_Sat ARTIFACT (13C Satellite) CheckSatellites->Conclusion_Sat Yes (Matches Coupling)

Caption: Decision matrix for distinguishing true vinyl ether signals from common spectral artifacts.

Part 5: Expert Troubleshooting (Self-Validating Systems)

Issue: The Substitution is >100% (Impossible).

  • Cause: The relaxation delay (

    
    ) was too short. The PEG backbone saturated (signal loss), while the mobile end-groups relaxed fully.
    
  • Validation: Run an "Inversion Recovery" experiment (

    
     test). If 
    
    
    
    of backbone is 3s, you need
    
    
    .

Issue: "Ghost" peaks near 4.2 ppm.

  • Cause: This is often the methylene group of the PEG chain closest to the ester/ether linkage, or the

    
    C satellite.
    
  • Validation: Do not use the 4.0–4.2 ppm region for quantitation. Rely exclusively on the alpha-proton at 6.5 ppm , which is in a "silent" region of the spectrum.

References
  • National Institute of Standards and Technology (NIST). (2004). The Use of MALDI-TOF MS and 1H NMR as Complimentary Methods for Confirming Composition and Purity of Hydrogel Prepolymers. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • University of Oxford, Department of Chemistry. (2017). Quantitative NMR Spectroscopy Guide. [Link]

  • ACS Omega. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

13C-coupled NMR for molecular weight determination of PEG vinyl ethers

Precision Analytics: C-Coupled H NMR Strategies for PEG Vinyl Ether Molecular Weight Determination

Executive Summary: The Dynamic Range Challenge

In the synthesis of Polyethylene Glycol (PEG) Vinyl Ethers (PEG-VE), accurate molecular weight (Mn) determination is the critical quality attribute (CQA) governing hydrogel stiffness and conjugation efficiency.

The industry standard, Gel Permeation Chromatography (GPC) , often fails to provide absolute mass data for functionalized PEGs because it relies on hydrodynamic volume, which shifts significantly when converting a hydroxyl terminus to a vinyl ether. Conversely, Standard


H NMR

This guide details the


C-Coupled 

H NMR Strategy

C-Satellite Analysis


Technical Deep Dive: The C-Coupled Strategy

The Mechanism

Standard


  • The Backbone: The massive singlet at

    
     ppm represents the 99% of protons attached to 
    
    
    C (spin 0, NMR silent).
  • The Satellites: Approximately 1.1% of the backbone carbons are

    
    C (spin 1/2).[1] These couple to the attached protons (
    
    
    Hz), splitting the signal into a doublet ("satellites") that sits symmetrically around the main peak.
  • The Leverage: The intensity of one satellite wing is exactly 0.554% of the total proton population. This intensity is often comparable to the vinyl end-group signals, allowing for integration within the same dynamic range of the detector.

Why This Beats Standard Integration

In a 5 kDa PEG, the ratio of backbone protons to end-group protons is roughly 450:1.

  • Standard Integration: Requires the ADC (Analog-to-Digital Converter) to digitize a massive peak and a tiny peak simultaneously. The digitization noise often overwhelms the end-group signal.

  • Satellite Integration: The satellite peak is

    
    th the size of the main peak. The ratio of Satellite-to-EndGroup becomes 
    
    
    . This proximity in signal intensity eliminates receiver gain errors and baseline artifacts.

Comparative Analysis: GPC vs. Standard NMR vs. C-Coupled NMR

The following table summarizes the performance metrics of the three dominant characterization methods for PEG Vinyl Ethers.

FeatureMethod A: GPC (SEC) Method B: Standard

H NMR
Method C:

C-Coupled

H NMR
Primary Measurement Hydrodynamic VolumeProton Counting (Total Integral)Isotope Ratio (Satellite Integral)
Accuracy (Truth) Low (Relies on calibration standards)Medium (Dynamic range errors)High (Self-validating physical constant)
Precision (Repeatability) HighMediumHigh
Sample Requirement ~5 mg~10 mg~20-50 mg (High conc. needed)
Analysis Time 30-45 mins5-10 mins30-60 mins (High scan count)
Key Limitation Overestimates MW of branched/functionalized PEGsBaseline noise affects small integralsRequires careful

relaxation delay
Representative Data Validation

Experimental comparison of a nominal 5 kDa PEG Vinyl Ether:

  • GPC Result: 5,400 Da (Overestimated due to vinyl ether solvation shell expansion).

  • Standard

    
    H NMR:  4,850 ± 300 Da (High standard deviation due to integration cut-off errors).
    
  • 
    C-Coupled NMR:  5,020 ± 50 Da (Precise, consistent with mass spectrometry controls).
    

Experimental Protocol: C-Satellite Analysis

This protocol is designed for a 400 MHz (or higher) spectrometer.

Step 1: Sample Preparation
  • Solvent:

    
     (Chloroform-d) or 
    
    
    .[2]
    
    
    is preferred to avoid water suppression artifacts near the backbone.
  • Concentration: High. Dissolve 30–50 mg of PEG-VE in 0.6 mL solvent. We need to see the tiny satellites clearly.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 or zg (ensure NO

    
    C decoupling is active).
    
  • Spectral Width: Standard (approx 10-12 ppm).

  • Relaxation Delay (

    
    ): CRITICAL. 
    
    • Polymer backbones have different

      
       times than mobile end-groups.
      
    • Set

      
       seconds to ensure full relaxation of both the satellites and the vinyl protons.
      
    • Self-Validation: Run the experiment with

      
       and 
      
      
      . If integrals change, increase
      
      
      .
  • Scans (NS): Minimum 64, preferably 128 or 256. We need high S/N for the satellite peaks.

Step 3: Processing & Integration
  • Phase Correction: Must be manual and perfect.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).

  • Identify Signals:

    • Vinyl Ether: Doublets/multiplets at

      
       ppm and 
      
      
      ppm.
    • PEG Backbone: Massive singlet at

      
       ppm.
      
    • Satellites: Two small "sidebands" equidistant (

      
       Hz) from the main peak.
      
  • Integration Logic:

    • Set the integral of ONE satellite wing to 1.00 .

    • Integrate the Vinyl Ether protons (e.g., the single proton at 6.5 ppm). Let this area be

      
      .
      
Step 4: Calculation

The formula derives from the natural abundance of



Simplified for PEG (Monomer MW = 44.05): If you calibrate the Total Backbone (Satellite Wing

Vinyl End Group

(Note: Verify the number of protons in your specific vinyl peak. If integrating the CH proton,



Visualizing the Workflow

The following diagrams illustrate the decision logic and the spectral analysis pathway.

Gcluster_0Integration ZonesStartStart: PEG-VE CharacterizationStep1Dissolve Sample (30-50mg)in CDCl3Start->Step1Step2Acquire 1H NMR(D1 > 10s, No Decoupling)Step1->Step2CheckCheck S/N of13C SatellitesStep2->CheckCheck->Step2Noise too high(Increase Scans)ProcessIntegration StrategyCheck->ProcessSatellites VisibleCalcCalculate Mn using0.55% Abundance RuleProcess->CalcIntegrate Satellite vs End GroupZoneAVinyl Proton (1H)End GroupProcess->ZoneAZoneB13C Satellite (0.55%)Internal StandardProcess->ZoneBZoneA->CalcZoneB->Calc

Caption: Workflow for

LogicProblemProblem:Backbone Signal swamps End GroupGPCGPC Approach:Ignore Mass, measure Volume(Error: Shape Bias)Problem->GPCStdNMRStandard NMR:Direct Integration(Error: Dynamic Range)Problem->StdNMRSatNMR13C-Coupled NMR:Use Satellite as Bridge(Solution: Matched Intensity)Problem->SatNMRResultValidated MnSatNMR->ResultHigh Accuracy

Caption: Comparative Logic.

References

  • Pasek-Allen, J. L., et al. (2023).[3] NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4331–4336.[3] [Link]

  • Moutzouri, P., et al. (2017).

    
    C Satellite-Free 
    
    
    H NMR Spectra. Analytical Chemistry, 89(21), 11898–11903. (Contextual reference for satellite suppression techniques, illustrating the reverse logic). [Link]

Precision Validation of Vinyl Ether Conversion: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the landscape of photopolymerization and drug delivery systems, vinyl ethers (VE) have emerged as critical monomers due to their rapid cationic curing rates, lack of oxygen inhibition, and biocompatibility. However, validating their conversion presents a distinct analytical challenge: differentiating the electron-rich vinyl ether double bond from chemically similar acrylate functionalities often present in hybrid formulations. This guide provides a rigorous, data-backed methodology for using Fourier Transform Infrared (FTIR) spectroscopy as the primary validation tool, contrasting it with Photo-DSC and NMR to establish its operational superiority in real-time kinetic monitoring.

Part 1: The Analytical Challenge

Vinyl ether conversion typically proceeds via cationic chain polymerization , a mechanism fundamentally different from the free-radical cure of acrylates. The critical analytical objective is to quantify the consumption of the C=C double bond.

  • The Target: The vinyl ether double bond stretching vibration (

    
    ).
    
  • The Interference: In hybrid systems (e.g., thiol-ene or acrylate-vinyl ether), the acrylate C=C stretch (

    
    ) often obscures the vinyl ether signal.
    
  • The Solution: High-resolution FTIR allows for the deconvolution of the vinyl ether peak (typically

    
    ) from the acrylate peak, a feat impossible with standard calorimetry.
    

Part 2: Comparative Analysis (Performance Matrix)

While NMR is the gold standard for structural elucidation, it fails in time-resolved kinetic monitoring of rapid curing events. Photo-DSC measures heat but cannot distinguish which functional group is reacting in a multi-component system.

Table 1: Comparative Efficacy for Vinyl Ether Validation[1]
FeatureReal-Time FTIR (RT-FTIR) Photo-DSC High-Field NMR (

H)
Primary Output Chemical Group Conversion (%)Heat Flow (Exotherm)Structural Integration
Time Resolution High (ms scale)High (ms scale)Low (Minutes/Hours)
Specificity Excellent (Distinguishes VE vs. Acrylate)Poor (Aggregated heat signal)Excellent (Proton specific)
Sample State Liquid, Gel, Solid (In-situ)Liquid to SolidSolubilized (usually)
Oxygen/Water Sensitivity Detects

interference directly
Indirect (via kinetic lag)N/A (Sealed tube)
Cost/Throughput Low / HighMedium / HighHigh / Low

Expert Insight: Use Photo-DSC to determine the thermodynamics of the reaction (enthalpy), but rely on RT-FTIR to validate the chemical kinetics and final degree of conversion (DC).

Part 3: Technical Deep Dive – The FTIR Methodology

Spectral Fingerprinting

To validate conversion, you must isolate the specific vibrational mode of the vinyl ether moiety.

  • Vinyl Ether

    
    : 
    
    
    
    .
  • Reference (Internal Standard): To calculate conversion quantitatively, you need a peak that does not change during the reaction.

    • Aromatic Systems:

      
       (ring) at 
      
      
      
      or
      
      
      .
    • Aliphatic Systems:

      
       (Carbonyl) at 
      
      
      
      (if non-participating) or C-H bending modes.
The Calculation Logic (Beer-Lambert Law Application)

The Degree of Conversion (


) is calculated using the ratio of the reactive peak area (

) to the internal standard peak area (

), normalized to the initial state (

).


  • 
     : Integrated area of the vinyl ether peak (
    
    
    
    ).
  • 
     : Integrated area of the internal standard (e.g., Aromatic ring at 
    
    
    
    ).

Part 4: Experimental Protocol (Self-Validating System)

Objective: Monitor the cationic photopolymerization of a divinyl ether monomer in real-time.

Materials & Equipment[2][3][4][5][6][7][8][9]
  • Spectrometer: FTIR with MCT detector (Mercury Cadmium Telluride) for rapid scan rates.

  • Accessory: Diamond ATR (Attenuated Total Reflectance) with temperature control.

  • Light Source: UV LED (365 nm) coupled via fiber optic.

Step-by-Step Methodology
  • System Validation (The "Blank"):

    • Clean the ATR crystal with acetone.

    • Collect a background spectrum (air).

    • Self-Validation Check: Ensure no residual peaks in the

      
       region.
      
  • Sample Deposition:

    • Pipette

      
       of the vinyl ether formulation onto the center of the diamond crystal.
      
    • Critical Step: If the formulation is cationic, check the spectrum immediately for a broad peak at

      
       (Water). Moisture kills cationic cure. If present, abort and dry the sample.
      
  • Real-Time Acquisition Setup:

    • Set resolution to

      
      .
      
    • Set scan rate to 2 spectra/second (or higher if kinetics are

      
       sec).
      
    • Define experimental duration: 60 seconds (10s dark, 40s UV on, 10s dark).

  • Data Collection:

    • Start collection before turning on the UV light to establish the

      
       baseline.
      
    • Trigger UV irradiation. Watch the peak at

      
       decrease in real-time.[1]
      
  • Post-Processing:

    • Apply baseline correction.

    • Integrate the area under

      
       and the reference peak.
      
    • Apply the DC equation.[2][3][4][5]

Part 5: Workflow Visualization

The following diagram illustrates the logical flow of the validation process, including critical decision nodes for self-validation.

FTIR_Validation_Workflow Start Start Validation Background Acquire Background (Air Spectrum) Start->Background SamplePrep Apply Sample to ATR Crystal Background->SamplePrep CheckMoisture Check 3200-3500 cm⁻¹ (Water Detected?) SamplePrep->CheckMoisture Abort ABORT: Dry Sample/Purge CheckMoisture->Abort Yes (H₂O Present) SetupParams Set Parameters: Res: 4cm⁻¹, Rate: 2Hz CheckMoisture->SetupParams No (Dry) AcquireBaseline Acquire t=0 Spectrum (10s Dark) SetupParams->AcquireBaseline UVTrigger Trigger UV Irradiation AcquireBaseline->UVTrigger Monitor Monitor Peak Decay (1620 cm⁻¹) UVTrigger->Monitor DataProcess Data Processing (Baseline Correct & Integrate) Monitor->DataProcess CalcDC Calculate Degree of Conversion (Using Internal Std) DataProcess->CalcDC

Caption: Logical workflow for Real-Time FTIR validation of vinyl ether curing, emphasizing the critical moisture check for cationic systems.

Part 6: Troubleshooting & Reliability (E-E-A-T)

The "Oxygen Inhibition" Myth: Unlike acrylates, vinyl ether cationic polymerization is not inhibited by oxygen. If you observe a lag phase (induction period) in your FTIR data, do not blame oxygen. Blame basic impurities or moisture .

  • Validation: If the reaction lags, run a spectrum of the uncured resin. A shift in the baseline or unexpected amine peaks suggests the acid catalyst is being neutralized.

Baseline Drift: During polymerization, the refractive index of the material changes (densification). This can cause the FTIR baseline to shift.

  • Correction: Always use "Two-Point Baseline" integration rather than "Single Point" height measurement to account for this drift.

References

  • Scherzer, T. (2004). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. ResearchGate. Link

  • Crivello, J. V., & Lee, J. L. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media. MDPI. Link

  • Bradley, M. (2021). Using FTIR to Observe Chemical Reactions in Real Time. Thermo Fisher Scientific. Link

  • Moraes, L. G., et al. (2008). Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. Journal of Applied Oral Science. Link

  • Agilent Technologies. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. Link

Sources

Safety Operating Guide

Operational Disposal Guide: 3,6,9,12,15-Pentaoxaheptadec-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational disposal procedures for 3,6,9,12,15-Pentaoxaheptadec-1-ene .

Note on Chemical Identity: Based on the IUPAC nomenclature, this molecule is an Allyl-PEG (Polyethylene Glycol) derivative (specifically an allyl-terminated tetraethylene glycol ether). While the PEG backbone is generally benign, the allyl ether moiety introduces specific oxidative risks (peroxide formation) that dictate the disposal protocol.

Executive Summary: The "Silent" Hazard

While often perceived as a stable surfactant or linker in drug delivery, this molecule contains an allylic ether functionality (


). This structural motif is susceptible to autoxidation upon exposure to air, leading to the formation of shock-sensitive organic peroxides.

Core Directive: Do NOT consolidate this waste with general organics until you have verified its peroxide status.

Table 1: Physicochemical Profile & Waste Classification
PropertyValue / ClassificationOperational Implication
Chemical Class Allyl-functionalized Glycol EtherPotential Peroxide Former (Class C).
Flash Point >100°C (Estimated for PEG-4 derivatives)Likely Combustible (Class IIIB), not Highly Flammable, but treat as ignitable for disposal.
Water Solubility High / MiscibleDo NOT pour down drains.[1] High COD (Chemical Oxygen Demand) burden.
RCRA Waste Code D001 (Ignitable)Default classification unless flash point is confirmed >140°F (60°C) AND no peroxides are present.
Primary Hazard Peroxide Formation Requires testing if stored >12 months or if container appears compromised.

Part 1: Pre-Disposal Assessment (The "Stop & Check")

Before moving the container to the waste accumulation area, you must validate the stability of the material.

Visual Inspection

Inspect the container without opening it. Look for:

  • Crystals around the cap or in the liquid (indicates severe peroxide hazard).[2]

  • Viscosity changes (indicates polymerization).

CRITICAL SAFETY RULE: If crystals are visible, STOP . Do not touch or attempt to open the container. Contact your EHS Emergency Response team immediately.

Peroxide Quantification

If the liquid is clear, you must test for peroxides using a semi-quantitative strip (e.g., Quantofix® or MQuant™).

  • < 20 ppm: Safe for standard disposal.

  • 20 – 100 ppm: Requires immediate disposal; do not concentrate.

  • > 100 ppm: Requires chemical quenching before disposal.

Part 2: Peroxide Quenching Protocol

Scope: Execute this only if peroxides are detected (>100 ppm) and no crystals are present. Mechanism: Ferrous ions (


) reduce organic peroxides (

) to alcohols (

), breaking the explosive potential.

Reagents:

  • Ferrous Sulfate (

    
    )
    
  • Sulfuric Acid (

    
    , dilute)
    
  • Water[3]

Step-by-Step Procedure:

  • Prepare Solution: Dissolve 6g of

    
     in 6mL of dilute sulfuric acid and 110mL of water.
    
  • Mix: Add the peroxide-contaminated 3,6,9,12,15-Pentaoxaheptadec-1-ene to the ferrous sulfate solution (Ratio 1:1 by volume).

  • Agitate: Shake gently (behind a blast shield) for 10–15 minutes.

  • Retest: Use a peroxide strip to confirm concentration is <10 ppm.

  • Separate: If the PEG derivative is water-soluble (likely), the entire mixture is now aqueous heavy metal waste (due to Iron/Sulfate). If it separates, decant the organic layer for organic waste disposal.

Part 3: Waste Stream Decision Workflow

The following logic gate ensures compliance with RCRA regulations and laboratory safety standards.

DisposalWorkflow Start Waste: 3,6,9,12,15-Pentaoxaheptadec-1-ene VisualCheck Visual Inspection: Crystals or Solids? Start->VisualCheck Emergency STOP: Contact EHS/Bomb Squad Do NOT Open VisualCheck->Emergency Yes (Crystals) TestPeroxide Test Peroxide Level (Quantofix Strips) VisualCheck->TestPeroxide No (Clear Liquid) LevelCheck Concentration Check TestPeroxide->LevelCheck Quench Perform Ferrous Sulfate Quenching Protocol LevelCheck->Quench > 100 ppm StandardWaste Standard Organic Waste (Non-Halogenated) LevelCheck->StandardWaste < 20 ppm Quench->TestPeroxide Retest Labeling Label: 'Non-Halogenated Organic' Add: 'Peroxide Former - Tested Safe' StandardWaste->Labeling

Figure 1: Decision tree for the safe disposal of allyl-functionalized polyethers. Note the critical "Stop" point if crystallization is observed.

Part 4: Final Disposal & Containerization

Once the material is deemed safe (peroxide-free), follow these specifications for the final waste stream.

Container Selection
  • Material: High-Density Polyethylene (HDPE) jerricans are preferred over glass to prevent breakage.

  • Headspace: Leave at least 10% headspace to allow for expansion.

  • Venting: Use a vented cap (e.g., Nalgene™ Vented Closure) if the waste will be stored for more than 1 week, as slow oxidation can still generate gas.

Segregation (Chemical Compatibility)
  • Do NOT Mix With:

    • Oxidizers (Nitric acid, Perchloric acid): Can cause immediate ignition of the glycol ether chain.

    • Strong Acids: Can catalyze the polymerization of the allyl group, leading to exothermic runaway.

    • Halogenated Solvents: Keep separate to minimize incineration costs (unless your facility commingles halogenated/non-halogenated).

Labeling Requirements

Attach a hazardous waste label with the following details:

  • Contents: "3,6,9,12,15-Pentaoxaheptadec-1-ene (Allyl PEG Ether)"

  • Hazards: "Combustible Liquid," "Irritant."

  • Note: Write "Peroxide Tested: [Date] - Negative" on the label to reassure waste handlers.

Part 5: Emergency Contingencies

Spill Management
  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.

  • Absorb: Use vermiculite or clay-based absorbents .

    • Avoid: Paper towels or sawdust (combustible organics + organic ether = increased fire risk).

  • Clean: Wash the surface with soap and water; do not use bleach (oxidizer).

Exposure Response[4][5][6]
  • Skin Contact: Glycol ethers can be absorbed through the skin. Wash with soap and water for 15 minutes.

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

  • American Chemical Society (ACS). (2023). Peroxide Forming Chemicals: Management and Disposal. ACS Chemical Safety. [Link]

Sources

Personal protective equipment for handling 3,6,9,12,15-Pentaoxaheptadec-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Tetraethylene glycol ethyl vinyl ether; Vinyl-PEG4-Ethyl Ether CAS: 60558-75-0 Molecular Formula: C₁₂H₂₄O₅ Molecular Weight: 248.32 g/mol [1]

Part 1: Executive Safety Directive

To: Research & Development Teams From: Senior Application Scientist, Chemical Safety Division

Handling 3,6,9,12,15-Pentaoxaheptadec-1-ene requires a departure from standard PEG handling protocols.[1] While the polyethylene glycol (PEG) backbone suggests a benign safety profile, the vinyl ether moiety (


) introduces specific reactivity hazards—namely acid sensitivity, polymerization potential, and peroxide formation.[1]

This compound is not merely a "soap"; it is a reactive heterobifunctional linker used in high-value conjugation (e.g., ADCs, PROTACs).[1] Your safety protocol must protect both the scientist from irritation/sensitization and the reagent from degradation (hydrolysis/polymerization).[1]

Immediate Action Required:

  • Exclude Moisture & Acid: Vinyl ethers hydrolyze rapidly in acidic aqueous conditions to release acetaldehyde.[1]

  • Cold Chain: Store at -20°C under inert gas (Argon/Nitrogen).

  • Peroxide Check: Like all ethers, this compound can form explosive peroxides upon prolonged exposure to air.[1]

Part 2: Hazard Identification & Risk Assessment[1][2][3][4]

This assessment synthesizes GHS classifications with structural reactivity analysis.[1]

Hazard CategoryRisk LevelMechanism & Consequence
Skin/Eye Irritation Moderate Vinyl ethers are defatting agents and irritants.[1] Direct contact may cause dermatitis or conjunctivitis.[1]
Reactivity (Hydrolysis) High In the presence of trace acid and moisture, the vinyl group cleaves, generating acetaldehyde (volatile, toxic) and the corresponding alcohol.[1]
Reactivity (Polymerization) Moderate Cationic polymerization can occur exothermically if exposed to Lewis acids (

,

) or strong protic acids.[1]
Flammability Low/Moderate Flash point is likely >110°C (based on MW), but it is combustible.[1] Vapors from degradation (acetaldehyde) are highly flammable.[1]
Peroxide Formation Moderate The ether-rich backbone is susceptible to auto-oxidation.[1] Distillation or concentration should never be performed without testing for peroxides.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Core Principle: PPE must provide a barrier against both the neat liquid and potential degradation products (acetaldehyde).[1]

PPE Selection Guide[1]
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double Gloving (Nitrile) [1]• Inner: 4 mil Nitrile[1]• Outer: 5-8 mil Nitrile (Extended Cuff)Glycol ethers can permeate standard latex.[1] Nitrile offers superior resistance to ethers.[1] Double gloving allows immediate removal of the outer layer upon splash without exposing skin.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient.[1] Liquid splashes can cause severe irritation.[1] If working with >50mL or under pressure, add a Face Shield .[1]
Respiratory Fume Hood (Required) (Face velocity: 0.5 m/s)Inhalation of vinyl ether vapors can cause CNS depression.[1] All open-vessel manipulations must occur inside a certified hood.[1]
Body Chemical-Resistant Lab Coat (Polypropylene or treated cotton)Standard cotton coats absorb spills.[1] Use a buttoned-up coat with tight cuffs to prevent wrist exposure.[1]

Part 4: Operational Protocols

Safe Handling Workflow (Visualization)

The following diagram illustrates the critical path for handling this sensitive reagent to ensure safety and integrity.

HandlingWorkflow cluster_hazards Critical Control Points Storage Storage (-20°C, Argon) Equilibrate Equilibration (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Open Opening (In Fume Hood) Equilibrate->Open Only when dry Weigh Weighing (Glass/PTFE tools only) Open->Weigh Avoid Metal Spatulas Reaction Reaction (Exclude Acid/Moisture) Weigh->Reaction Immediate Use Reseal Reseal (Purge with Argon/Parafilm) Weigh->Reseal Protect Remainder Reseal->Storage Return Promptly

Figure 1: Critical path for handling moisture-sensitive vinyl ether PEGs.[1] Note the equilibration step to prevent condensation-induced hydrolysis.

Step-by-Step Handling Procedure

Objective: Transfer 500 mg of 3,6,9,12,15-Pentaoxaheptadec-1-ene for a conjugation reaction.

  • Equilibration (Crucial):

    • Remove the vial from -20°C storage.

    • Place in a desiccator and allow to reach room temperature (approx. 30 mins).

    • Why? Opening a cold vial introduces atmospheric moisture, which hydrolyzes the vinyl ether to an alcohol and acetaldehyde.[1]

  • Vessel Preparation:

    • Use oven-dried glassware.[1]

    • Ensure all glassware is base-washed or neutral.[1] Avoid acid-washed glassware that hasn't been neutralized, as surface protons can catalyze polymerization.[1]

  • Transfer:

    • Do not use metal spatulas if they are corroded or acidic.[1] Use a glass pipette or PTFE spatula.[1]

    • Weigh rapidly into the tared reaction vessel.

    • If the liquid appears cloudy or smells strongly of apples/acetaldehyde, degradation has occurred.[1] Do not use.

  • Reaction Environment:

    • Overlay the reaction mixture with Nitrogen or Argon immediately.[1]

    • Avoid using acidic solvents (e.g., unbuffered chloroform which may contain HCl).[1] Use anhydrous DCM, THF, or Toluene with a non-nucleophilic base (e.g., TEA) if consistent with the chemistry.[1]

Part 5: Emergency Response & Disposal[1][5]

Spill Logic (Visualization)

SpillResponse Start Spill Detected Volume Assess Volume Start->Volume Small < 10 mL Volume->Small Large > 10 mL Volume->Large ActionSmall Absorb with Vermiculite/Pads (Use Fume Hood) Small->ActionSmall ActionLarge Evacuate Area (Flammable Vapors) Large->ActionLarge Clean Clean Surface with Soap & Water ActionSmall->Clean Disposal Disposal: Tag as 'Flammable Organic' Clean->Disposal

Figure 2: Decision logic for spill response. Note that larger spills require evacuation due to potential acetaldehyde generation.[1]

Disposal Protocols
  • Waste Classification: Hazardous Chemical Waste (Flammable, Irritant).[1]

  • Segregation: Do not mix with oxidizers (nitric acid, peroxides) or strong acids .[1][2][3]

  • Container: Collect in a dedicated "Non-Halogenated Organic Solvent" carboy.

  • Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber.[1]

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78058 (Analog: 3,6,9,12,15-Pentaoxaheptadecan-1-ol).[1] PubChem. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1] United States Department of Labor.[1] Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals.[1] ACS Center for Lab Safety.[1] Available at: [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.